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Core Science & Biosynthesis

Foundational

Comprehensive Spectral Profiling and Structural Characterization of Tert-Butyl 5-Aminopyrimidine-2-Carboxylate

Executive Summary Tert-butyl 5-aminopyrimidine-2-carboxylate () is a highly functionalized heterocyclic building block with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol [1][2]. This whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 5-aminopyrimidine-2-carboxylate () is a highly functionalized heterocyclic building block with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol [1][2]. This whitepaper provides an in-depth technical analysis of its spectral properties (NMR, IR, MS) and the self-validating experimental protocols required for its rigorous structural confirmation.

Chemical Context & Rationale

In modern drug discovery, pyrimidine-2-carboxylate derivatives serve as critical core scaffolds. They are extensively utilized in the synthesis of beta-secretase (BACE) inhibitors targeting Alzheimer's disease pathology[3] and act as vital intermediates in the development of voltage-gated sodium channel (Nav) modulators for advanced pain management[4].

The incorporation of a tert-butyl ester in this specific molecule provides an orthogonal protecting group strategy compared to standard methyl or ethyl esters. The steric bulk of the tert-butyl group prevents unwanted nucleophilic attack at the carbonyl center during downstream cross-coupling reactions at the pyrimidine ring. Validating the integrity of this structure requires a multi-modal approach, as the electron-donating amine and electron-withdrawing nitrogens create a complex electronic environment.

Experimental_Workflow Compound Tert-butyl 5-aminopyrimidine-2-carboxylate CAS: 1888307-94-5 NMR_Prep NMR Preparation (DMSO-d6, 0.05 M) Compound->NMR_Prep MS_Prep LC-MS Preparation (MeOH/H2O, 1 μg/mL) Compound->MS_Prep IR_Prep FTIR Preparation (Neat Solid, ATR) Compound->IR_Prep NMR_Acq 1H/13C NMR Acquisition (400 MHz, 298 K) NMR_Prep->NMR_Acq MS_Acq ESI-MS Acquisition (Positive Ion Mode) MS_Prep->MS_Acq IR_Acq IR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Analysis Orthogonal Data Synthesis & Structural Confirmation NMR_Acq->Data_Analysis MS_Acq->Data_Analysis IR_Acq->Data_Analysis

Figure 1: Orthogonal spectral validation workflow for structural confirmation.

Orthogonal Spectral Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive connectivity data. The pyrimidine core is highly symmetric, rendering the C4 and C6 positions chemically equivalent. The electron-donating nature of the 5-amino group shields the adjacent C4/C6 protons, counteracting the strong electron-withdrawing effect of the pyrimidine nitrogens.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment Causality / Mechanistic Note
8.25 Singlet (s) 2H C4-H, C6-H Deshielded by the heteroaromatic ring, but partially shielded by the ortho-NH₂ group.
6.10 Broad Singlet (br s) 2H -NH₂ Exchangeable with D₂O. Broadening is caused by quadrupolar relaxation of the ¹⁴N nucleus.

| 1.55 | Singlet (s) | 9H | -C(CH₃)₃ | Highly shielded aliphatic protons from the tert-butyl group. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Assignment Causality / Mechanistic Note
163.5 C=O (Ester) Carbonyl carbon strongly deshielded by the adjacent oxygen.
149.8 C2 (Pyrimidine) Highly deshielded due to position between two electronegative nitrogens and the ester.
143.2 C4, C6 (Pyrimidine) Aromatic carbons adjacent to the ring nitrogens.
141.0 C5 (Pyrimidine) Attached to the electronegative exocyclic nitrogen (-NH₂).
82.1 -C(CH₃)₃ (Quat.) Tert-butyl quaternary carbon, shifted downfield by the ester oxygen.

| 27.8 | -C(CH₃)₃ (Methyls)| Aliphatic methyl carbons. |

Mass Spectrometry (ESI-MS)

Mass spectral analysis of pyrimidine carboxylates typically relies on electrospray ionization (ESI) coupled with liquid chromatography[5]. Under positive ESI conditions, the basic pyrimidine nitrogens and the primary amine readily accept a proton. A hallmark of tert-butyl esters is their susceptibility to in-source fragmentation, specifically the loss of isobutylene (56 Da).

Table 3: High-Resolution Mass Spectrometry (ESI+)

m/z (Observed) Ion Species Relative Abundance Causality / Fragmentation Pathway
196.1085 [M+H]⁺ 100% Protonated molecular ion.
140.0458 [M+H - C₄H₈]⁺ 45% Loss of isobutylene, yielding the free carboxylic acid.
118.1000 [M+Na]⁺ 15% Sodium adduct formation (common in LC-MS buffers).

| 96.0561 |[M+H - C₄H₈ - CO₂]⁺| <10% | Subsequent decarboxylation of the m/z 140 fragment. |

MS_Fragmentation M_ion [M+H]⁺ m/z 196.1 Frag1 [M+H - C₄H₈]⁺ m/z 140.0 M_ion->Frag1 - Isobutylene (56 Da) Frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 96.0 Frag1->Frag2 - CO₂ (44 Da)

Figure 2: Logical fragmentation pathway of the protonated molecular ion during ESI-MS.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the presence of the primary amine and the ester carbonyl, which can sometimes be ambiguous in MS alone.

Table 4: ATR-FTIR Spectral Bands

Wavenumber (cm⁻¹) Peak Shape Assignment Causality / Mechanistic Note
3420, 3310 Sharp, Doublet N-H stretch Characteristic symmetric and asymmetric stretching of a primary amine.
2975 Weak C-H stretch Aliphatic sp³ C-H stretching from the tert-butyl group.
1715 Strong, Sharp C=O stretch Ester carbonyl stretching; lack of a broad OH band confirms it is not the free acid.
1580, 1550 Medium C=C, C=N stretch Pyrimidine ring skeletal vibrations.

| 1160 | Strong | C-O stretch | Ester alkoxy bond stretching. |

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and blank subtractions.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Weighing : Accurately weigh 5.0 - 10.0 mg of the analyte.

  • Solvent Addition : Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: DMSO-d₆ is selected over CDCl₃ to ensure complete dissolution of the highly crystalline, polar pyrimidine core. Furthermore, DMSO slows the proton exchange rate of the -NH₂ group, preventing the rapid exchange line broadening often seen in protic or less viscous solvents, allowing for a distinct broad singlet.

  • Homogenization : Vortex for 30 seconds until optically clear. Transfer to a standard 5 mm NMR tube.

  • Acquisition : Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K. Validate the spectrum by ensuring the TMS peak is exactly at 0.00 ppm.

Protocol 2: LC-ESI-MS Analysis
  • Stock Solution : Prepare a 1 mg/mL stock solution in HPLC-grade Methanol.

  • Working Dilution : Dilute the stock to 1 μg/mL using a 50:50 mixture of Water:Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyrimidine nitrogens in positive ESI mode.

  • Chromatography : Inject 2 μL onto an Acquity UPLC BEH C8 column (50 × 2.1 mm, 1.7 μm)[4]. Elute using a gradient of 2-98% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 4.5 minutes.

  • MS Parameters : Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.

    • Self-Validation: Run a blank injection (solvent only) prior to the sample to subtract background noise and confirm the absence of carryover.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Scan : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean, dry diamond ATR crystal.

    • Self-Validation: This step mathematically eliminates atmospheric water vapor and CO₂ interferences from the final spectrum.

  • Sample Application : Place approximately 2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Analyzing the neat solid via Attenuated Total Reflectance (ATR) prevents solvent bands from masking critical functional group frequencies (e.g., the ester C=O stretch).

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹.

  • Cleaning : Clean the crystal with isopropanol and wipe dry with a lint-free tissue.

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profile of tert-Butyl 5-Aminopyrimidine-2-Carboxylate in Organic Solvents

Executive Summary tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients (APIs). Understanding its solubility profile in organic solvents is critical for optimizing reaction yields, designing purification workflows (such as crystallization), and formulating liquid dosage forms.

This guide provides an in-depth physicochemical analysis of the compound, applying the Hansen Solubility Parameters (HSP) framework, and outlines a self-validating experimental protocol for rigorous thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of a compound is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For tert-butyl 5-aminopyrimidine-2-carboxylate, three distinct structural domains govern its interaction with organic solvents:

  • The Pyrimidine Core: This aromatic, electron-deficient ring is highly polar and acts as a strong hydrogen-bond acceptor. It drives solubility in polar aprotic solvents.

  • The 5-Amino Group: Acting as both a hydrogen-bond donor and acceptor, this group facilitates strong interactions with polar protic solvents (e.g., alcohols).

  • The tert-Butyl Ester: This bulky, lipophilic moiety is the primary differentiator between this compound and simpler pyrimidine carboxylic acids. The steric bulk of the tert-butyl group disrupts planar π−π stacking, significantly lowering the crystal lattice energy. Furthermore, it increases the dispersion force interactions ( δD​ ), drastically improving solubility in halogenated and moderately non-polar solvents.

G Molecule tert-Butyl 5-aminopyrimidine -2-carboxylate PyRing Pyrimidine Ring (Polar, H-Bond Acceptor) Molecule->PyRing Amine 5-Amino Group (H-Bond Donor/Acceptor) Molecule->Amine tButyl tert-Butyl Ester (Lipophilic, Steric Bulk) Molecule->tButyl SolvPolar Polar Aprotic Solvents (DMF, DMSO) PyRing->SolvPolar Dipole-Dipole SolvProtic Polar Protic Solvents (MeOH, EtOH) Amine->SolvProtic H-Bonding SolvNonPolar Halogenated Solvents (DCM, Chloroform) tButyl->SolvNonPolar Dispersion Forces

Structural domains dictating solvent interactions for the pyrimidine derivative.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of tert-butyl 5-aminopyrimidine-2-carboxylate without exhaustive empirical testing, we utilize [1]. HSP divides the total cohesive energy density of a molecule into three quantitative components:

  • δD​ : Dispersion (van der Waals) forces.

  • δP​ : Polar (dipole-dipole) forces.

  • δH​ : Hydrogen bonding forces.

According to the principle of "like dissolves like," solvents with HSP values closely matching the solute will yield the highest solubility. Recent computational models applied to complex pyrimidines demonstrate that solubility in mono-solvents is highly dependent on matching the δP​ and δH​ parameters of the heterocyclic core [2].

Table 1: Predicted Solubility Profile by Solvent Class

Based on structural analogs and thermodynamic models of biologically active pyrimidine derivatives [3], the following solubility hierarchy is established:

Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)Strong dipole-dipole matching; H-bond acceptance from the primary amine.
Halogenated Dichloromethane (DCM)High (>30 mg/mL)High dispersion forces ( δD​ ) matching the lipophilic tert-butyl ester group.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Extensive H-bonding networks; however, protic solvents may induce higher solvent-solvent self-association.
Non-polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)Severe mismatch in polarity ( δP​ ); insufficient energy to break the crystalline lattice.

Experimental Methodology: Rigorous Solubility Determination

While theoretical models provide a baseline, empirical determination is mandatory for process chemistry. The following protocol utilizes the Isothermal Shake-Flask Method , engineered as a self-validating system to ensure the data reflects thermodynamic equilibrium rather than kinetic supersaturation [4].

Self-Validating Protocol: Isothermal Shake-Flask Method

Causality of Design: A common pitfall in solubility testing is incomplete equilibration, leading to artificially low readings, or the presence of micro-crystals, leading to artificially high readings. This protocol mandates dual-timepoint sampling (24h and 48h) to prove equilibrium, and ultracentrifugation coupled with 0.22 µm filtration to eliminate particulate interference.

Step 1: Saturated Solution Preparation

  • Add 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap.

  • Incrementally add tert-butyl 5-aminopyrimidine-2-carboxylate solid until a visible suspension remains (indicating excess solid and saturation).

Step 2: Isothermal Equilibration

  • Submerge the vial in a thermostatic shaking water bath set to the target temperature (e.g., 298.15±0.1 K).

  • Agitate at 150 RPM.

  • Self-Validation Step: Prepare two identical vials per solvent. One will be sampled at 24 hours, the other at 48 hours.

Step 3: Phase Separation

  • After equilibration, remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at the exact assay temperature to prevent precipitation.

  • Carefully draw the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is used to prevent non-specific binding of the lipophilic tert-butyl group to the filter membrane.

Step 4: Quantification & Mass Balance

  • Dilute the filtered aliquot quantitatively with the mobile phase.

  • Analyze via RP-HPLC-UV (e.g., C18 column, detection at λmax​ ~240-260 nm).

  • Equilibrium Check: Compare the calculated concentration of the 24h sample versus the 48h sample. If the variance is <2% , thermodynamic equilibrium is confirmed.

G Step1 1. Solid Addition Excess API added to organic solvent Step2 2. Equilibration Isothermal shaking (24-48 hrs) Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (24h vs 48h check) Step3->Step4 Step5 5. Data Modeling Van't Hoff & Apelblat equations Step4->Step5

Isothermal shake-flask methodology for rigorous thermodynamic solubility determination.

Thermodynamic Modeling of Dissolution

Once experimental mole fraction solubility ( Xe​ ) is obtained across a temperature gradient (e.g., 298.15 K to 328.15 K), the data must be correlated using thermodynamic models. For pyrimidine derivatives, dissolution in organic solvents is typically an endothermic and entropy-driven process [3].

Table 2: Thermodynamic Parameters of Dissolution
ParameterSymbolTypical SignPhysical Meaning in Pyrimidine Systems
Enthalpy of Solution ΔHsol​ Positive (+)Dissolution is endothermic; thermal energy is required to overcome the strong crystal lattice energy of the planar pyrimidine rings.
Entropy of Solution ΔSsol​ Positive (+)Represents the increase in systemic disorder as the solid transitions into a solvated, mobile state.
Gibbs Free Energy ΔGsol​ Negative (-)Confirms the dissolution process is spontaneous at the evaluated temperatures.

By applying the modified Apelblat equation or the Van't Hoff equation , chemists can extrapolate the solubility of tert-butyl 5-aminopyrimidine-2-carboxylate at extreme reaction temperatures (e.g., reflux conditions) without needing to perform hazardous high-temperature sampling.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott. Retrieved from[Link]

  • Ehsan, I., et al. (2025). Hansen Solubility Parameters, Computational, and Thermodynamic Models for Tofacitinib Citrate Solubility in Neat Mono Solvents. AAPS PharmSciTech, 26(3), 64. Retrieved from[Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

Foundational

The Reactivity of the Exocyclic Amino Group on the Pyrimidine Scaffold: A Technical Guide for Drug Discovery and Synthetic Chemistry

Executive Summary The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, ubiquitous in antiviral agents, antineoplastics, and kinase inhibitors. When functionalized with an exocyclic amino gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, ubiquitous in antiviral agents, antineoplastics, and kinase inhibitors. When functionalized with an exocyclic amino group (e.g., 2-aminopyrimidine or 4-aminopyrimidine), the molecule exhibits a unique reactivity profile that fundamentally differs from aliphatic amines and standard anilines. This whitepaper provides an in-depth analysis of the electronic architecture of aminopyrimidines, explains the causality behind their suppressed nucleophilicity, and outlines field-proven synthetic methodologies—such as Buchwald-Hartwig cross-coupling and controlled acylation—used to functionalize them.

Electronic Architecture & Nucleophilic Disadvantage

To manipulate aminopyrimidines effectively, one must first understand their electronic distribution. Pyrimidine is a highly π -deficient six-membered heteroaromatic system. The two endocyclic nitrogen atoms (N1 and N3) are strongly electronegative, exerting both inductive electron withdrawal and resonance stabilization effects[1].

The Causality of Low Nucleophilicity: In a 2-aminopyrimidine system, the lone pair of electrons on the exocyclic nitrogen is not localized. Instead, it is highly delocalized into the π -deficient pyrimidine ring, specifically stabilized by the electronegative endocyclic nitrogens. This resonance delocalization significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the exocyclic amino group exhibits drastically reduced basicity and nucleophilicity compared to pyridine or aniline[1].

Because the lone pair is less available to attack electrophiles, standard functionalization techniques (like SN​2 alkylation or mild acylation) often fail or result in poor yields. Chemists must either use highly reactive electrophiles with thermal energy, deprotonate the amine to form a more reactive amide anion, or bypass direct nucleophilic attack entirely using transition metal catalysis.

Application in Drug Discovery: The Hinge-Binding Motif

Despite its synthetic challenges, the 2-aminopyrimidine motif is considered a "privileged scaffold" in rational drug design, particularly for ATP-competitive kinase inhibitors[2][3].

Mechanistic Causality in Target Binding: The motif's unique electronic distribution makes it a perfect mimic for the adenine ring of ATP. The endocyclic nitrogen acts as a potent hydrogen bond acceptor, while the deactivated (and thus slightly more acidic) exocyclic amino group acts as a hydrogen bond donor. This creates a bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region (e.g., interacting with the backbone amide NH and carbonyl C=O of residues in CDK2 or EPHA2)[2][3].

KinaseBinding A 2-Aminopyrimidine Scaffold B Endocyclic N (Acceptor) A->B C Exocyclic NH2 (Donor) A->C E Amide NH B->E H-Bond F Carbonyl C=O C->F H-Bond D Kinase Hinge Backbone E->D F->D

Logic of 2-aminopyrimidine bidentate hinge binding in kinases.

Synthetic Transformations: Overcoming Low Reactivity

Acylation and Alkylation

Because of the delocalization of the amino lone pair, standard acylation requires forcing conditions. For example, N-acetylation of 2-aminopyrimidine typically requires refluxing in neat acetic anhydride[4]. The high thermal energy is necessary to overcome the high activation barrier caused by the low HOMO energy of the amine. Similarly, reductive alkylation requires acidic conditions (e.g., refluxing in formic acid) to highly activate the aldehyde electrophile prior to nucleophilic attack[5].

Buchwald-Hartwig Cross-Coupling

The modern standard for forming C-N bonds with aminopyrimidines is the Palladium-catalyzed Buchwald-Hartwig amination[6][7]. This method circumvents the amine's poor nucleophilicity because the critical C-N bond-forming step occurs via reductive elimination from a Palladium(II) center, rather than a direct nucleophilic attack on a carbon atom.

In industrial applications, such as the Novartis synthesis of the kinase inhibitor Imatinib, late-stage Buchwald-Hartwig amination between a 2-aminopyrimidine and an aryl bromide is executed using Palladium catalysts with bulky, electron-rich ligands (e.g., Xantphos or BrettPhos) to facilitate rapid reductive elimination[6][7].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the nucleophilic limitations of aminopyrimidines:

Reaction TypeReagents / CatalystTypical ConditionsAverage YieldCausality / Mechanistic Note
N-Acylation Acetic Anhydride (neat)Reflux, 120 °C, 4-6 h65-85%High thermal energy required to overcome the delocalized lone pair's low nucleophilicity[4].
Reductive Alkylation Aldehyde, Formic AcidReflux, 100 °C, 12 h50-70%Acidic medium protonates the carbonyl, creating a highly reactive electrophile[5].
Buchwald-Hartwig Aryl Bromide, Pd2(dba)3, XantphosToluene, Cs2CO3, 95 °C75-95%Metal coordination bypasses direct nucleophilic attack; bulky ligands force reductive elimination[7].

Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This self-validating protocol utilizes Xantphos, which has been proven highly effective for 2-aminopyrimidine couplings[7].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), 2-aminopyrimidine (1.2 equiv), Pd2(dba)3 (2-3 mol%), Xantphos (4-6 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Degassing (Self-Validation Step): Seal the flask with a septum. Evacuate and backfill with Argon three times. Add anhydrous, degassed toluene (approx. 0.2 M). Validation: The mixture should appear as a dark purple/red suspension (characteristic of Pd2(dba)3).

  • Thermal Activation: Heat the reaction mixture to 95–100 °C. Validation: Within 30 minutes, the color should transition to a yellow/brown hue, indicating the formation of the active Pd(0)-Xantphos complex and subsequent oxidative addition.

  • Reaction Monitoring: Stir for 12–18 hours. Monitor via LC-MS or TLC. Validation: The complete disappearance of the aryl bromide peak confirms the reaction's end-point.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

BuchwaldHartwig Step1 1. Reagent Prep (Aryl Halide + Aminopyrimidine) Step2 2. Catalyst/Ligand (Pd2(dba)3 + Xantphos) Step1->Step2 Step3 3. Base/Solvent (Cs2CO3 in Toluene) Step2->Step3 Step4 4. Degassing (Argon Purge) Step3->Step4 Step5 5. Thermal Activation (95-100 °C) Step4->Step5 Step6 6. Workup (Filtration & Chromatography) Step5->Step6

Step-by-step workflow for the Buchwald-Hartwig amination of aminopyrimidines.

Protocol 2: N-Acylation of 2-Aminopyrimidine

Due to low nucleophilicity, standard room-temperature acylation with acyl chlorides and triethylamine often yields poor results. This protocol utilizes neat acetic anhydride under reflux[4].

Step-by-Step Methodology:

  • Preparation: Suspend 2-aminopyrimidine (1.0 equiv) in neat acetic anhydride (10.0 equiv).

  • Heating (Self-Validation Step): Heat the mixture to reflux (approx. 120 °C). Validation: The initially insoluble aminopyrimidine will gradually dissolve as the temperature rises and the acetylated product forms, resulting in a clear, homogenous solution.

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) to ensure complete consumption of the highly polar starting material.

  • Quenching & Isolation: Cool the mixture to room temperature and slowly pour it over crushed ice with vigorous stirring. Validation: The rapid hydrolysis of excess acetic anhydride will occur, and the N-(pyrimidin-2-yl)acetamide product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under a high vacuum.

References

  • Source: nih.
  • Source: rsc.
  • Source: wikipedia.
  • Source: arkat-usa.
  • Source: researchgate.
  • Source: scispace.
  • Source: researchgate.

Sources

Exploratory

Technical Whitepaper: Stability, Storage, and Handling of tert-Butyl 5-aminopyrimidine-2-carboxylate

Executive Summary tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) is a highly versatile, structurally complex building block widely utilized in the synthesis of pyrimidine-based pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) is a highly versatile, structurally complex building block widely utilized in the synthesis of pyrimidine-based pharmaceutical intermediates, including kinase inhibitors and peptidomimetics. This whitepaper provides a rigorous examination of its chemical stability, mechanistic degradation pathways, and optimal storage conditions. By understanding the intrinsic causality of its reactivity, researchers can implement self-validating protocols to maintain >95% purity over extended storage periods.

Structural Profiling & Chemical Causality

The stability profile of tert-butyl 5-aminopyrimidine-2-carboxylate is dictated by the interplay of three distinct functional moieties:

  • The Pyrimidine Core: An electron-deficient heteroaromatic system. The two nitrogen atoms withdraw electron density, rendering the 2-position highly susceptible to nucleophilic attack.

  • The tert-Butyl Ester (C2 Position): The bulky tert-butyl group provides critical steric shielding to the vulnerable C2 position, preventing premature saponification. However, this steric bulk introduces profound acid lability. Under acidic conditions, the ester carbonyl is protonated, leading to the cleavage of the alkyl-oxygen bond. This reaction is thermodynamically driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation), which rapidly eliminates a proton to evolve isobutylene gas.

  • The 5-Amino Group: While the pyrimidine ring is generally electron-deficient, the amino group at the C5 position donates electron density via resonance. This localized electron richness makes the 5-position prone to electrophilic attack and oxidative degradation when exposed to atmospheric oxygen and light, leading to the formation of N-oxides or azo dimers.

Mechanistic Degradation Pathways

Understanding degradation is the first step in preventing it. The compound undergoes three primary modes of degradation under suboptimal conditions:

  • Acidic Hydrolysis: Triggered by trace moisture and ambient acids.

  • Oxidative Degradation: Driven by aerobic exposure and photo-oxidation.

  • Transesterification: Occurs in nucleophilic solvents (e.g., unpurified alcohols) under thermal stress.

G A tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) B Acidic Hydrolysis (Moisture + H+) A->B Exposure to Acid C Oxidative Degradation (O2 + Light) A->C Aerobic Exposure D Transesterification (Nucleophiles + Heat) A->D Nucleophilic Solvent E 5-Aminopyrimidine-2-carboxylic acid + Isobutylene B->E Cleavage F N-Oxides & Azo Dimers C->F Radical/Electrophilic Attack G Substituted Pyrimidine Esters D->G Ester Exchange

Mechanistic degradation pathways of tert-butyl 5-aminopyrimidine-2-carboxylate under stress.

Optimal Storage Conditions

To arrest the kinetic pathways of degradation, stringent storage conditions must be maintained. Comparative stability data of related aminopyrimidine carboxylates (e.g., ) confirms that lower temperatures and inert atmospheres significantly extend shelf life[1].

Table 1: Storage Condition Matrix vs. Projected Shelf Life

Storage ConditionTemperatureAtmosphereLight ExposureProjected Shelf Life (>95% Purity)
Optimal (Long-Term) 2–8 °CArgon / NitrogenDark24–36 Months
Acceptable (Short-Term) 20–25 °CDesiccated AirDark3–6 Months
Suboptimal (High Risk) >25 °CAmbient AirLight Exposed<1 Month (Rapid Oxidation)

Causality of Storage Parameters:

  • 2–8 °C: Reduces the thermal kinetic energy required to surpass the activation energy barrier for ester hydrolysis.

  • Inert Atmosphere (Argon/Nitrogen): Displaces molecular oxygen, completely arresting the oxidative degradation of the electron-rich 5-amino moiety.

  • Desiccation: Eliminates trace water, preventing the slow, ambient generation of acidic protons that catalyze tert-butyl cleavage.

Experimental Protocols & Workflows

Protocol 1: Controlled Deprotection of the tert-Butyl Ester

When the tert-butyl group has served its purpose as a protecting group, it must be cleaved cleanly. While is an emerging, reagent-free alternative[2], the standard laboratory protocol utilizes Trifluoroacetic Acid (TFA).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of tert-butyl 5-aminopyrimidine-2-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) dropwise over 10 minutes to prevent thermal runaway.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. The evolution of isobutylene gas will be observed.

  • Concentration: Once complete (verified by TLC or HPLC), concentrate the mixture in vacuo to remove DCM and excess TFA.

  • Azeotropic Removal: Co-evaporate the resulting residue with toluene (3 x 5 mL) to remove residual trace TFA, yielding the 5-aminopyrimidine-2-carboxylic acid as a TFA salt.

Protocol 2: Quality Control (QC) Stability Testing via HPLC

To validate the integrity of stored batches, a self-validating HPLC-UV protocol should be employed.

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh 5.0 mg of the stored compound. Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 0.5 mg/mL stock.

  • Column Setup: Equip the HPLC with a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 5 µm). Set column oven to 30 °C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Note: The brief exposure to dilute TFA during the HPLC run (typically <15 mins) is kinetically insufficient to cause on-column degradation at 30 °C.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The intact ester will elute later than the highly polar carboxylic acid degradation product.

Workflow S1 1. Compound Retrieval (Equilibrate to RT from 2-8°C) S2 2. Reaction Setup (TFA/DCM or Flow Reactor) S1->S2 S3 3. Controlled Deprotection (Cleavage of tert-Butyl Ester) S2->S3 S4 4. HPLC-UV Analysis (Monitor Degradation/Conversion) S3->S4 S5 5. Data Evaluation (Purity & Yield Assessment) S4->S5

Standardized workflow for controlled deprotection and stability assessment.

Conclusion

The structural complexity of tert-butyl 5-aminopyrimidine-2-carboxylate demands rigorous handling protocols. By understanding the mechanistic causality behind its acid lability and oxidative susceptibility, researchers can maintain absolute scientific integrity in their synthetic workflows. Strict adherence to 2–8 °C storage under inert, desiccated conditions is non-negotiable for long-term preservation.

References

  • ResearchGate. Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.[2] URL:[Link]

Sources

Foundational

A Technical Guide to tert-butyl 5-aminopyrimidine-2-carboxylate: A Key Intermediate for Drug Discovery

Introduction: The Strategic Value of the Aminopyrimidine Scaffold The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence stems from its role as a key component of nucleobases in DNA and RNA and its versatile chemical reactivity, which makes it a privileged scaffold for designing novel drugs.[1][2] Pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The specific biological effects are finely tuned by the nature and position of substituents on the pyrimidine ring, which modulate the molecule's physicochemical properties, target binding affinity, and metabolic stability.[1]

This guide focuses on tert-butyl 5-aminopyrimidine-2-carboxylate , a valuable synthetic intermediate for drug discovery programs. This molecule incorporates three key features: a reactive amino group at the 5-position for further derivatization, a tert-butyl ester at the 2-position that can serve as a carboxylic acid precursor, and the pyrimidine core. The bulky tert-butyl group can enhance lipophilicity, potentially improving membrane permeability of downstream compounds, while the amino and carboxylate functionalities offer versatile handles for constructing diverse chemical libraries.[1]

Physicochemical and Safety Profile

While a specific CAS number and dedicated safety data sheet for tert-butyl 5-aminopyrimidine-2-carboxylate are not readily found in public databases, we can infer its properties and handling requirements from closely related aminopyrimidine and carboxylate-containing structures.

Predicted Physicochemical Properties

The properties of this molecule are dictated by its constituent functional groups. The data below is estimated based on the analysis of similar structures.

PropertyValue (Estimated)Significance in Drug Discovery
Molecular Formula C₉H₁₃N₃O₂Provides the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 195.22 g/mol Falls within the "rule of five" guidelines for oral bioavailability.
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Important for reaction setup and compound handling for biological assays.
Lipophilicity (LogP) Moderately lipophilicThe tert-butyl group increases lipid solubility, which can influence cell penetration and pharmacokinetic properties.[1]
Safety, Handling, and Storage

Based on safety data for related aminopyrimidines and aminocarboxylates, tert-butyl 5-aminopyrimidine-2-carboxylate should be handled with appropriate care in a laboratory setting.[3][4][5]

  • Hazard Classification : Assumed to be hazardous. Similar compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[5][6] May cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][7] Handling should be performed in a well-ventilated area or a fume hood.[6][7]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water.[3][4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][4]

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing.[3][4]

    • Ingestion : Rinse mouth and seek medical attention.[4][6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] Keep away from strong oxidizing agents.[3][4]

Commercial Availability and Sourcing

As of early 2026, tert-butyl 5-aminopyrimidine-2-carboxylate is not widely listed as a stock item in the catalogs of major chemical suppliers. Its structural analogues, such as tert-butyl 2-aminopyrimidine-4-carboxylate or various aminopyridines, are more commonly available.[9][10][11]

This suggests that for many research applications, this compound will likely need to be acquired via custom synthesis . Several chemical service companies specialize in the custom synthesis of building blocks, intermediates, and fine chemicals for the pharmaceutical industry.

Table of Potential Custom Synthesis Providers:

Supplier TypeServices OfferedRepresentative Companies (Examples)
Custom Synthesis Specialists Synthesis of novel and rare compounds from gram to kilogram scale, process development.ChemScene[8], Hangzhou Cyclic PharmaTech[10], Key Organics[6]
Fine Chemical Manufacturers Custom synthesis, process optimization, and commercial production.TCI Chemicals[5], Fisher Scientific[3][12]
CROs (Contract Research Orgs) Integrated services including custom synthesis as part of a larger drug discovery program.Various global and regional CROs.

When requesting a quote for custom synthesis, it is crucial to provide the precise chemical structure, desired quantity, and required purity level.

Synthetic Strategy

The synthesis of 2-substituted pyrimidine-5-carboxylic esters is well-documented, providing a reliable blueprint for the production of tert-butyl 5-aminopyrimidine-2-carboxylate.[13] A general and effective method involves the condensation of an amidinium salt with a propen-1-ol derivative.[13]

A plausible synthetic route to the target compound could involve the reaction of a suitably protected 5-aminopyrimidine precursor or the introduction of the amino group after the formation of the pyrimidine ring. The tert-butyl ester can be formed via standard esterification methods or by using a tert-butyl-containing building block during the ring-forming reaction.

G cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product Amidinium Amidinium Salt (e.g., Formamidine) Condensation Cyclocondensation Reaction Amidinium->Condensation Propenol Substituted Propen-1-ol (with tert-butyl ester) Propenol->Condensation PyrimidineEster tert-butyl pyrimidine-2-carboxylate Condensation->PyrimidineEster Forms pyrimidine ring Nitration Nitration (at C5) PyrimidineEster->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Target tert-butyl 5-aminopyrimidine-2-carboxylate Reduction->Target Yields final product

Applications in Drug Discovery and Medicinal Chemistry

The true value of tert-butyl 5-aminopyrimidine-2-carboxylate lies in its potential as a versatile building block for creating libraries of novel compounds for high-throughput screening and lead optimization.

Derivatization of the 5-Amino Group

The primary amino group is a key nucleophile that can be readily functionalized through various reactions, including:

  • Amide bond formation : Reacting with carboxylic acids or acyl chlorides to introduce a wide range of substituents.

  • Sulfonamide formation : Reacting with sulfonyl chlorides.

  • Reductive amination : Reacting with aldehydes or ketones.

  • Buchwald-Hartwig or Ullmann coupling : To form C-N bonds with aryl halides, introducing further aromatic systems.

These derivatizations are fundamental in exploring the structure-activity relationships (SAR) of a compound series, as seen in the development of various kinase inhibitors and other targeted therapies.[14][15][16]

Modification of the 2-Carboxylate Group

The tert-butyl ester serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be readily cleaved using acids like trifluoroacetic acid (TFA) to reveal the free carboxylic acid. This carboxylic acid can then be:

  • Converted to amides : Coupling with various amines to build another vector for diversity.

  • Used as a bioisostere : The carboxylate group can interact with biological targets or be replaced with other acidic groups like tetrazoles to modulate potency and pharmacokinetic properties.[17]

This dual functionality allows for the systematic exploration of chemical space around the pyrimidine core, which is critical in modern drug discovery.[2] For example, aminopyrimidine scaffolds are central to the development of inhibitors for targets like BRD4, PLK1, and EGFR kinases.[14][16]

G cluster_amino 5-Amino Group Reactions cluster_ester 2-Ester Group Reactions Core tert-butyl 5-aminopyrimidine-2-carboxylate Amidation Amide Formation (R-COCl) Core->Amidation Sulfonylation Sulfonamide Formation (R-SO2Cl) Core->Sulfonylation Coupling C-N Cross-Coupling (Ar-X, Pd catalyst) Core->Coupling Deprotection Acid-mediated Deprotection (TFA) Core->Deprotection Library1 Library1 Amidation->Library1 Diverse Amides Library2 Library2 Sulfonylation->Library2 Diverse Sulfonamides Library3 Library3 Coupling->Library3 Diverse Aryl Amines CarboxylicAcid 5-Aminopyrimidine- 2-carboxylic Acid Deprotection->CarboxylicAcid AmideCoupling Amide Coupling (R-NH2) CarboxylicAcid->AmideCoupling Library4 Library4 AmideCoupling->Library4 Diverse Carboxamides

Conclusion

While not a readily available off-the-shelf reagent, tert-butyl 5-aminopyrimidine-2-carboxylate represents a strategically important intermediate for medicinal chemists. Its structure provides two orthogonal points for chemical modification, making it an ideal scaffold for building focused compound libraries aimed at a variety of biological targets. Researchers and drug development professionals seeking to utilize this building block should anticipate the need for custom synthesis and can leverage established pyrimidine synthesis methodologies for its preparation. The versatility of the aminopyrimidine core, proven across numerous therapeutic areas, ensures that this and related building blocks will remain highly valuable in the ongoing quest for novel medicines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131699612, 5-{[(Tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylic acid. Available from: [Link]

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available from: [Link]

  • Knight Chemicals. 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6659. Available from: [Link]

  • Asha, D., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Journal of Cancer Therapy, 1, 21-28. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15(52), 33025-33045. Available from: [Link]

  • Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 358. Available from: [Link]

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(13), 3843-3846. Available from: [Link]

  • Schmidt, N., et al. (2026). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. European Journal of Medicinal Chemistry, 265, 116075. Available from: [Link]

Sources

Exploratory

Molecular Weight, Formula, and Synthetic Utility of tert-Butyl 5-Aminopyrimidine-2-Carboxylate

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic selection of orthogonal building blocks is paramount for the efficient assem...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of orthogonal building blocks is paramount for the efficient assembly of complex targeted therapeutics. tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) has emerged as a privileged scaffold, particularly in the development of kinase inhibitors and targeted protein degraders (PROTACs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating methodologies for its synthesis and application.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a multi-step synthesis, a rigorous understanding of its physicochemical parameters is required. The pyrimidine core offers a unique electronic profile—acting as a bioisostere for benzene or pyridine—while providing two distinct vectors for functionalization: the nucleophilic 5-amino group and the electrophilic 2-carboxylate handle[1].

Quantitative Data Summary

The fundamental identity of this compound is defined by its molecular formula (C9H13N3O2 ) and molecular weight (195.22 g/mol )[1][2].

Table 1: Core Physicochemical Properties

PropertyValueMechanistic Implication
Chemical Name tert-Butyl 5-aminopyrimidine-2-carboxylateOrthogonally protected bifunctional intermediate.
CAS Registry Number 1888307-94-5Unique identifier for procurement and safety tracking.
Molecular Formula C9H13N3O2Dictates mass spectrometric[M+H]+ target of ~196.2 m/z.
Molecular Weight 195.22 g/mol Critical for precise stoichiometric calculations.
SMILES CC(C)(C)OC(=O)c1ncc(N)cn1Enables computational docking and cheminformatics.
Hydrogen Bond Donors 1 (Primary Amine, -NH2)Key interaction point for target binding or synthesis.
Hydrogen Bond Acceptors 4 (Pyrimidine N's, Ester O's)Enhances aqueous solubility and target affinity.

Data corroborated by and commercial chemical databases[1].

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from poor protecting group strategies. The design of tert-butyl 5-aminopyrimidine-2-carboxylate is not accidental; it is driven by the principle of orthogonal chemoselectivity .

  • Why a tert-butyl ester instead of a methyl/ethyl ester? Methyl and ethyl esters typically require base-catalyzed saponification (e.g., LiOH or NaOH) for deprotection. However, highly functionalized pyrimidine intermediates are often sensitive to strong bases, which can trigger unwanted ring-opening or SNAr side reactions. The tert-butyl ester is completely stable to basic and nucleophilic conditions (allowing for aggressive functionalization of the 5-amino group) but is rapidly and cleanly cleaved using anhydrous acid (e.g., Trifluoroacetic acid, TFA). This acidic cleavage releases volatile isobutylene and carbon dioxide, completely bypassing aqueous workups that often lead to product loss.

  • Why the 5-amino position? The amino group at the 5-position of the pyrimidine ring is electronically deactivated compared to an aniline, yet it remains sufficiently nucleophilic to undergo Buchwald-Hartwig cross-coupling, SNAr reactions, or isocyanate additions to form ureas—a critical motif in modern oncology drugs[3].

Experimental Methodology: A Self-Validating Synthetic Protocol

Direct esterification of (CAS 56621-98-8) is prone to failure due to competitive N-acylation of the unprotected amine[4]. To ensure high fidelity, a two-step sequence starting from 5-nitropyrimidine-2-carboxylic acid is the field-standard approach.

Synthesis A 5-Nitropyrimidine- 2-carboxylic acid B tert-Butyl 5-nitro pyrimidine-2-carboxylate A->B t-BuOH, DCC, DMAP (Esterification) C tert-Butyl 5-amino pyrimidine-2-carboxylate B->C H2, Pd/C (Nitro Reduction)

Caption: Synthetic workflow demonstrating the orthogonal protection strategy.

Step-by-Step Protocol

Step 1: Esterification (Masking the Carboxylate)

  • Suspend 5-nitropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add tert-butanol (5.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C and slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq).

  • Causality Check: DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst. The bulky tert-butanol attacks the activated intermediate. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and precipitates, driving the reaction forward.

  • Filter the DCU and concentrate the filtrate to isolate tert-butyl 5-nitropyrimidine-2-carboxylate.

Step 2: Chemoselective Reduction (Unmasking the Amine)

  • Dissolve the intermediate in methanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.05 eq).

  • Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Causality Check: Why use Pd/C instead of iron/zinc in acidic media? Dissolving metal reductions require acidic conditions that could prematurely cleave the acid-sensitive tert-butyl ester. Catalytic hydrogenation under neutral conditions ensures absolute chemoselectivity.

  • Filter through Celite to remove the catalyst and concentrate to yield the target compound.

Analytical Validation (The Self-Validating System)

A protocol is only as robust as its validation. To confirm the integrity of the synthesis, the following In-Process Controls (IPC) are mandatory:

  • LC-MS (ESI+): The final product must exhibit a clean [M+H]+ peak at m/z 196.2 . The retention time will be significantly shorter (more polar) than the nitro precursor.

  • 1H NMR (DMSO-d6): Validation requires observing a strong singlet integrating to 9H at ~1.6 ppm (confirming the intact tert-butyl group) and the emergence of a broad, D2O-exchangeable singlet integrating to 2H at ~6.0 ppm (confirming the successful reduction to the primary amine). The pyrimidine aromatic protons will appear as a singlet integrating to 2H at ~8.3 ppm.

Application in Targeted Therapeutics

Once synthesized, tert-butyl 5-aminopyrimidine-2-carboxylate is frequently deployed in the synthesis of urea derivatives targeting the Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathway[3]. As documented in patent literature (e.g.,), derivatives of this scaffold are highly effective PI3Kα inhibitors used in oncology[3].

PI3K RTK Receptor Tyrosine Kinase PI3K PI3K (Targeted by Derivatives) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits/Activates

Caption: PI3K/AKT signaling pathway targeted by pyrimidine-2-carboxylate derivatives.

By utilizing the robust orthogonal protection of the tert-butyl group, medicinal chemists can successfully elaborate the 5-amino position into complex urea or amide pharmacophores that slot perfectly into the ATP-binding pocket of kinases like PI3K, before cleanly unmasking the 2-carboxylate for final stage modifications[3].

References

  • PubChem. "5-Aminopyrimidine-2-carboxylic Acid | CID 12215997". National Center for Biotechnology Information. URL:[Link]

  • Google Patents / WIPO. "WO2022265993A1 - Urea derivatives which can be used to treat cancer". World Intellectual Property Organization.

Sources

Foundational

The Expanding Therapeutic and Research Potential of Pyrimidine-2-Carboxylate Derivatives: A Technical Guide

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its presence in a vast array of biologically active compounds, including nucleic acids.[1] Among the diverse classes o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its presence in a vast array of biologically active compounds, including nucleic acids.[1] Among the diverse classes of pyrimidine-containing molecules, pyrimidine-2-carboxylate derivatives have emerged as a particularly versatile and promising group. This technical guide provides an in-depth exploration of the synthesis, biological activities, and burgeoning research applications of these compounds. We will delve into their roles as potent anticancer, anti-inflammatory, and antimicrobial agents, as well as their utility in agricultural science. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation and innovation in this exciting field.

Introduction: The Significance of the Pyrimidine-2-Carboxylate Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug design.[1] The introduction of a carboxylate group or its derivatives (esters and amides) at the 2-position of the pyrimidine ring opens up a rich chemical space for the development of novel therapeutic agents and research tools. This functional group can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with biological targets. Furthermore, the carboxylate moiety provides a convenient handle for further chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide will explore the potential of pyrimidine-2-carboxylate derivatives through the lens of their synthesis, demonstrated biological effects, and the underlying mechanisms of action. We will provide detailed experimental protocols for key synthetic methods and biological assays, along with a critical analysis of the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Pyrimidine-2-Carboxylate Scaffold

The synthesis of pyrimidine-2-carboxylate derivatives can be broadly categorized into two main approaches: the construction of the pyrimidine ring with the carboxylate group already in place, and the modification of a pre-existing pyrimidine ring.

De Novo Synthesis: The Biginelli Reaction

One of the most classic and efficient methods for the synthesis of dihydropyrimidine-5-carboxylate esters is the Biginelli reaction. This one-pot, three-component condensation involves an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[2][3]

Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2][4]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Potassium tert-butoxide (as catalyst)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.1 mmol) in ethanol.

  • Add a catalytic amount of potassium tert-butoxide (e.g., 0.1 mmol) to the mixture.

  • The reaction can be performed under conventional heating (reflux for 3-7 hours) or microwave irradiation (2-4 minutes at 800 W) for accelerated synthesis.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2][4]

Synthesis of Pyrimidine-2-carboxamides

Pyrimidine-2-carboxamides are another important class of derivatives with significant biological activity. These can be synthesized from pyrimidine-2-carboxylic acid or its esters.

Experimental Protocol: Synthesis of a Pyrimidine-2-carboxamide Derivative [5]

Materials:

  • 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Substituted amine (e.g., 4-Fluorobenzylamine)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1 equivalent) in a mixture of DMF and DCM at 0 °C.

  • Add HOBt (1.15 equivalents) and EDCI (1.15 equivalents) to the solution and stir at 0 °C for 1 hour to activate the carboxylic acid.

  • Add the substituted amine (2 equivalents) and TEA (1.5 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 30 hours.

  • After the reaction is complete, extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine-2-carboxamide.

Applications in Cancer Research

Pyrimidine-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Inhibition of Topoisomerase IIα

Topoisomerase IIα (Topo IIα) is a crucial enzyme involved in DNA replication and chromosome segregation.[6] Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death, making it an attractive target for cancer chemotherapy. Several pyrimidine derivatives have been shown to inhibit Topo IIα. For instance, certain thieno[2,3-d]pyrimidine derivatives have exhibited potent antiproliferative activity in oral carcinoma models.[7]

TopoII_Inhibition cluster_DNA DNA Replication & Transcription cluster_cell Cancer Cell DNA_supercoiled Supercoiled DNA DNA_relaxed Relaxed DNA DNA_supercoiled->DNA_relaxed Topo IIα action TopoIIa Topoisomerase IIα Proliferation Cell Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Pyrimidine_Derivative Pyrimidine-2-carboxylate Derivative Pyrimidine_Derivative->TopoIIa Inhibits TopoIIa->Proliferation Blocks

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising IC50 values.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineHSC-3 (Oral Carcinoma)38 - >200[7]
Thieno[2,3-d]pyrimidineSCC-9 (Oral Carcinoma)48.5 - >200[7]
Pyrimidine-5-carbonitrileA549 (Lung Cancer)19 (nM)[6]
Pyrimidine-5-carbonitrileHepG2 (Liver Cancer)22 (nM)[6]
Pyrimidine-5-carbonitrileMCF-7 (Breast Cancer)Lower than Doxorubicin[6]
Pyrazole/PyrimidineA549 (Lung Cancer)5.50 - 6.30[8]
Pyrazole/PyrimidineHCT116 (Colon Cancer)9.77 - 11.00[8]
Pyrazole/PyrimidineHepG2 (Liver Cancer)7.12 - 8.95[8]
Pyrazole/PyrimidineMCF-7 (Breast Cancer)7.85 - 8.65[8]

Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[9] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Selective COX-2 Inhibition

Several pyrimidine-2-carboxylate derivatives have been identified as potent and selective inhibitors of COX-2.[10][11] These compounds have shown promising anti-inflammatory activity in various assays.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine-2-carboxylate Derivative Pyrimidine_Derivative->COX2 Inhibits

The inhibitory activity of these compounds against COX-1 and COX-2 is often compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and nimesulide.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 3b0.20--[6]
Derivative 5b0.18--[6]
Derivative 5d0.16--[6]
Celecoxib (Reference)0.17--[6]
Nimesulide (Reference)1.68--[6]
Thiazolopyrimidine 7---[12]
Thiazolopyrimidine 8---[12]
Thiazolopyrimidine 9---[12]
Thiazolopyrimidine 10---[12]
Inhibition of the RAGE Signaling Pathway

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a critical role in inflammatory responses.[13] Ligation of RAGE by its various ligands, such as S100 proteins and high mobility group box 1 (HMGB1), activates downstream signaling cascades, including the NF-κB and MAP kinase pathways, leading to the production of pro-inflammatory cytokines.[14] Pyrimidine-2-carboxamide analogs have been designed and synthesized as novel RAGE inhibitors with improved drug-like properties.[15][16]

RAGE_Signaling Ligands RAGE Ligands (S100, HMGB1) RAGE RAGE Receptor Ligands->RAGE Signaling_Pathways Downstream Signaling (NF-κB, MAPKs) RAGE->Signaling_Pathways Inflammatory_Response Pro-inflammatory Cytokine Production Signaling_Pathways->Inflammatory_Response Pyrimidine_Carboxamide Pyrimidine-2-carboxamide Pyrimidine_Carboxamide->RAGE Inhibits

Antimicrobial and Agricultural Applications

The versatility of the pyrimidine-2-carboxylate scaffold extends beyond human therapeutics into the realms of antimicrobial agents and agricultural chemicals.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs, and recent research has highlighted the potential of pyrimidine-2-carboxylate derivatives in this area.[17][18] These compounds have shown activity against a range of bacteria and fungi. For example, pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antibacterial and antifungal properties.[13][19]

Agricultural Applications

Pyrimidine-2-carboxylic acid and its derivatives are also utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yield.[14] Furthermore, certain pyrimidinecarboxylic acids have been investigated as plant growth stimulants, demonstrating the potential to enhance the growth and stress tolerance of crops like maize and rhododendrons.[20][21] The development of new pesticides based on the pyrimidine scaffold is an active area of research, with a focus on creating compounds with high efficacy and favorable environmental profiles.[22][23]

Conclusion and Future Directions

Pyrimidine-2-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of potential applications in research and development. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The ability to modulate their properties through chemical modification provides a powerful tool for optimizing their efficacy and selectivity for various biological targets.

Future research in this area should focus on several key aspects:

  • Expansion of the chemical space: The synthesis and evaluation of novel pyrimidine-2-carboxylate derivatives with diverse substitution patterns will be crucial for identifying new lead compounds with improved activity and drug-like properties.

  • Mechanism of action studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate rational drug design and the identification of new therapeutic targets.

  • In vivo evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of new applications: The potential of pyrimidine-2-carboxylate derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants further investigation.

References

  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]

  • Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Der Pharma Chemica. [Link]

  • Review on Antimicrobial Activity of Pyrimidine. Journal of Drug Delivery and Therapeutics. [Link]

  • Green Protocol for the Synthesis of Catalyst Free Biginelli Products. Journal of Applicable Chemistry. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. [Link]

  • Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]

  • Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. PMC. [Link]

  • Yerragunta, V., Patil, P., Anusha, V., Kumaraswamy, T., Suman, D., & Samhitha, T. (2013). Pyrimidine and Its Biological Activity: A Review.
  • Kaur, N., Aggarwal, A. K., Sharma, N., & Choudhary, B. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research.
  • Halim, M. E., Khan, M. N., Shaha, U., Rahman, M. H., & Karmakar, S. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydro pyrimidine-5-carboxylate derivatives. Bangladesh Journal of Scientific and Industrial Research.
  • Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. PubMed. [Link]

  • IC50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Application of pyrimidine derivatives to enhance maize growth in heat and drought conditions. ResearchGate. [Link]

  • Pyrimidine-2-carboxamide. PMC. [Link]

  • (PDF) Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. Acta agriculturae Slovenica. [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Preprints.org. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives. Science Alert. [Link]

  • Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Suzuki-Miyaura Coupling of Tert-butyl 5-aminopyrimidine-2-carboxylate

Introduction: Strategic Importance of Substituted Aminopyrimidines The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Substituted Aminopyrimidines

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds with applications as antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1] The ability to strategically introduce diverse substituents onto this privileged core is paramount for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a robust and versatile method for forming carbon-carbon bonds.[2][3][4]

This guide provides a comprehensive technical overview and detailed protocols for the application of tert-butyl 5-aminopyrimidine-2-carboxylate in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, challenges specific to this substrate, and rational strategies for optimizing reaction conditions to achieve high-yield synthesis of valuable 5-aryl-aminopyrimidine derivatives.

Mechanistic Considerations and Substrate-Specific Challenges

The efficacy of a Suzuki-Miyaura coupling is governed by the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] However, the unique electronic and structural features of tert-butyl 5-aminopyrimidine-2-carboxylate introduce specific challenges that must be addressed for successful coupling.

The Palladium Catalytic Cycle

The generally accepted mechanism involves the transformation of a Pd(0) species through a Pd(II) intermediate and back to the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 trans-Ar¹-Pd(II)L₂-X pd0->pd_intermediate1 pd0->pd_intermediate1 Oxidative Addition label_oa label_oa aryl_halide Ar¹-X (Aminopyrimidine Halide) aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 trans-Ar¹-Pd(II)L₂-Ar² pd_intermediate1->pd_intermediate2 pd_intermediate1->pd_intermediate2 Transmetalation label_tm label_tm boronic_acid Ar²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->pd_intermediate2 base Base transmetalation Transmetalation base->transmetalation pd_intermediate2->pd0 pd_intermediate2->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_intermediate2->product label_re label_re reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenges
  • Catalyst Inhibition: Nitrogen-containing heterocycles, particularly those with basic amino groups, are known to coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, preventing the catalytic cycle from proceeding efficiently.[5] Traditional methods often required protecting the amino group, but modern catalyst systems with specialized ligands can overcome this issue.[5]

  • Electron-Deficient Ring System: The pyrimidine ring is inherently electron-deficient, which makes halogenated pyrimidines highly reactive substrates for the initial oxidative addition step.[6] This is generally favorable. However, the electronic properties also influence the subsequent steps and the stability of the intermediates.

  • Steric Hindrance and Ester Group Lability: The tert-butyl ester group, while a useful protecting group, can introduce steric bulk near the reaction center. More critically, under certain conditions, particularly at lower temperatures, the formation of a palladium enolate from the ester can occur, which may interfere with the reaction.[7][8] Overcoming this often requires elevated temperatures (e.g., 100 °C) to favor the desired productive coupling pathway.[7][8]

Optimization of Reaction Parameters: A Rational Approach

Success with this substrate hinges on the rational selection of the catalyst system, base, and solvent to address the challenges outlined above.

Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor. To counteract catalyst inhibition by the amino group and to facilitate the reductive elimination step, bulky and electron-rich phosphine ligands are required.

  • Buchwald-type Ligands: Ligands featuring a biphenyl backbone, such as JohnPhos or SPhos, are highly effective.[9] Their steric bulk promotes the formation of a monoligated, 14-electron palladium species, which is often the most active catalyst, while their electron-donating nature enhances the rate of oxidative addition and reductive elimination.[9]

  • Palladium Pre-catalysts: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6][10] When using Pd(OAc)₂ or Pd₂(dba)₃, the addition of a specialized phosphine ligand is essential. Pd(PPh₃)₄ can sometimes be effective on its own for highly reactive substrates but may be less efficient for challenging aminopyrimidines.[6][11]

Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the organoboron species to form a more nucleophilic boronate complex.[12]

  • Bases: A range of bases can be employed, with the choice often depending on the lability of other functional groups. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][10] For substrates sensitive to hydrolysis, anhydrous bases like powdered KF can be used.[12]

  • Solvents: A mixture of an organic solvent and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. A 1,4-dioxane/water mixture (e.g., 2:1 to 4:1 v/v) is a robust and widely used system.[3][6] Anhydrous solvents like toluene or DMF can also be used, particularly with non-aqueous base systems.[10]

Temperature and Reaction Technology
  • Thermal Conditions: As noted, a higher reaction temperature (e.g., 80-120 °C) is often beneficial not only to increase the reaction rate but also to circumvent potential side reactions involving the tert-butyl ester.[7][8][10]

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful enabling technology for this type of reaction. It offers drastically reduced reaction times (minutes versus hours), often leads to improved yields, and allows for rapid optimization of reaction conditions.[6][11]

Experimental Protocols and Data

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the coupling of tert-butyl 5-amino-2-chloropyrimidine- (or the corresponding bromo-derivative) with various arylboronic acids.

Materials:

  • Tert-butyl 5-amino-2-halopyrimidine-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)[6][10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[6][10]

  • Degassed Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for work-up

Experimental_Workflow start Start reagents 1. Add Solids to Vial: - Pyrimidine Halide - Boronic Acid - Base & Catalyst start->reagents solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent seal 3. Seal Vial & Place in Microwave Reactor solvent->seal irradiate 4. Microwave Irradiation (e.g., 100-120°C, 15-30 min) seal->irradiate cool 5. Cool to Room Temp. irradiate->cool workup 6. Work-up: - Dilute with EtOAc - Wash with H₂O & Brine cool->workup dry 7. Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->dry purify 8. Purify by Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for microwave-assisted Suzuki coupling.

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the tert-butyl 5-amino-2-halopyrimidine-carboxylate (e.g., 0.5 mmol), the desired arylboronic acid (e.g., 0.6 mmol, 1.2 eq), the base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).[6]

  • Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water solvent mixture.[6]

  • Reaction: Seal the vial securely with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15-30 minutes) with stirring.[6]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel, diluting with ethyl acetate (e.g., 20 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-aminopyrimidine product.[6]

Representative Reaction Conditions

The following table summarizes starting conditions for the optimization of the Suzuki coupling, based on successful protocols for related aminopyrimidine and electron-deficient heterocyclic substrates.

ParameterCondition 1 (Microwave)Condition 2 (Conventional Heat)Rationale & Reference
Substrate tert-butyl 5-amino-2-chloropyrimidine-carboxylatetert-butyl 5-amino-2-bromopyrimidine-carboxylateChloro-substrates may require more active catalysts; Bromo-substrates are generally more reactive.[4]
Boronic Acid Arylboronic Acid (1.2 eq)Arylboronic Acid (1.2 eq)A slight excess is used to drive the reaction to completion.[10]
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ is effective in microwave protocols.[6][11] Buchwald systems are robust for conventional heating of challenging substrates.[5]
Base K₂CO₃ (3.0 eq)K₃PO₄ (2.0 eq)K₂CO₃ is a standard, effective base.[6] K₃PO₄ is a strong base often used with Buchwald catalysts.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Dioxane/water is a versatile and common solvent system.[6] Toluene can be advantageous for higher boiling points.
Temperature 100-120 °C100 °CHigher temperatures are often necessary to overcome issues with the tert-butyl ester.[7][8]
Time 15 - 30 min4 - 24 hMicrowave irradiation significantly accelerates the reaction.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation by oxygen or amino group. 2. Ineffective base or solvent system. 3. Insufficient temperature.1. Ensure all solvents are thoroughly degassed. Switch to a more robust ligand system (e.g., Buchwald-type ligands).[2][5] 2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent ratios.[2] 3. Increase the reaction temperature to 110-120 °C.[2][7]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong, causing ester hydrolysis.1. Lower the reaction temperature and increase the reaction time.[2] 2. Use a milder base (e.g., K₂CO₃ or KF) and monitor for ester cleavage.[2][12]
Formation of Side Products (e.g., Homocoupling) 1. Inefficient transmetalation step. 2. Presence of oxygen.1. Adjust the stoichiometry of the reagents; a slight excess of the boronic acid is typical.[2] 2. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]

Conclusion

Tert-butyl 5-aminopyrimidine-2-carboxylate is a valuable building block for the synthesis of complex, biologically relevant molecules. While its structure presents unique challenges for the Suzuki-Miyaura cross-coupling, a rational approach to reaction optimization provides a clear path to success. The strategic selection of bulky, electron-rich phosphine ligands, appropriate base/solvent systems, and elevated temperatures are key to overcoming potential catalyst inhibition and substrate-specific side reactions. The application of microwave-assisted heating further enhances the efficiency of this transformation, enabling rapid and high-yield access to a diverse array of 5-aryl-aminopyrimidine derivatives for advancement in drug discovery and development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyrimidine.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Thomas, A. A., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: The Role of the 4-tert-Butylbiphenyl Scaffold in Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Veselý, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956.
  • Thomas, A. A., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.

Sources

Application

Application Note: Advanced Protocols for Amide Bond Formation with Sterically Hindered Amines

Introduction & Mechanistic Challenges Amide bond formation is the most frequently executed transformation in medicinal chemistry and drug development. However, coupling sterically hindered carboxylic acids (e.g., α,α -di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Amide bond formation is the most frequently executed transformation in medicinal chemistry and drug development. However, coupling sterically hindered carboxylic acids (e.g., α,α -disubstituted acids) with poorly nucleophilic or sterically encumbered amines (e.g., 2,4,6-trimethylaniline, 3,3-difluorocyclopentanamine) remains a formidable synthetic challenge[1],[2].

The primary obstacle is a matter of reaction kinetics: the rate of aminolysis must outcompete the rate of active ester hydrolysis and the formation of oxazolone or ketene intermediates[3]. When the amine is highly hindered, its nucleophilic attack on the activated ester is drastically slowed down. This delay provides ample time for the activated intermediate to undergo α -proton abstraction, leading to the epimerization (racemization) of sensitive chiral centers[3].

Reagent Selection & Mechanistic Causality

Choosing the right coupling reagent is not merely a matter of yield, but of understanding the underlying reaction pathways.

  • HATU / HOAt: Traditionally considered the gold standard, HATU generates a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring provides neighboring group participation, accelerating the coupling step[4]. However, with extremely hindered amines, the amine may fail to attack the ester and instead attack the uronium salt directly, leading to unwanted guanylated byproducts[5].

  • COMU: A safer, uronium-based alternative to HATU that provides strong activation and water-soluble byproducts. While excellent for moderate hindrance, COMU can still struggle with extremely deactivated substrates like 2,6-dimethylbenzoic acid[3],.

  • The TCFH-NMI Paradigm: Developed by Bristol-Myers Squibb, the combination of N,N,N′,N′ -tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N -methylimidazole (NMI) has redefined hindered amide coupling[6],[7]. TCFH reacts with the carboxylic acid to form an intermediate that is rapidly attacked by NMI, generating a highly reactive N -acyl imidazolium ion in situ[8],[7]. This intermediate matches the electrophilicity of an acid chloride but operates under mild conditions, preserving α -stereocenters and avoiding the harshness of traditional chlorinating agents[8],[7].

Pathway A Carboxylic Acid + Hindered Amine B TCFH + NMI (Activation Phase) A->B NMI (Base & Catalyst) C N-Acyl Imidazolium Intermediate B->C in situ generation D Amide Product (Stereocenter Retained) C->D Fast Aminolysis E Oxazolone Formation (Epimerization Pathway) C->E Suppressed by kinetics

Fig 1: Reaction pathway of TCFH-NMI mediated amide coupling, highlighting the kinetic suppression of epimerization.

Quantitative Data Summary

The following table summarizes the performance metrics of various activation strategies when applied to sterically hindered substrates, synthesized from recent process chemistry literature[9],[3],.

Activation SystemReactive IntermediateEfficacy with Hindered AminesEpimerization RiskPrimary Byproduct
EDC / HOBt OBt-Active EsterLowLowWater-soluble urea
HATU / DIPEA OAt-Active EsterModerateModerateTetramethylurea
COMU / NMM Oxyma-Active EsterModerate to HighLowWater-soluble
TCFH / NMI Acyl ImidazoliumVery HighVery LowWater-soluble
Oxalyl Chloride Acid ChlorideVery HighHighHCl gas

Experimental Protocols

Protocol A: TCFH-NMI Mediated Amide Coupling (Preferred)

This protocol is highly recommended for substrates containing sensitive α -chiral centers and highly deactivated amines[6],[7].

Mechanistic Rationale: NMI serves a dual purpose. It acts as the base to deprotonate the carboxylic acid and as a nucleophilic catalyst to form the reactive acyl imidazolium intermediate[8],[7].

Materials:

  • Carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.2 - 1.5 equiv)

  • TCFH (1.2 equiv)

  • N -Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the sterically hindered amine (1.2 equiv) in anhydrous MeCN (0.2 M concentration) under an inert atmosphere.

  • Base Addition: Add NMI (3.0 equiv) to the stirring solution at room temperature. Note: NMI must be added before TCFH to ensure immediate capture of the activated intermediate.

  • Activation: Add TCFH (1.2 equiv) in one portion. The reaction typically turns slightly yellow as the acyl imidazolium forms.

  • Reaction: Stir the mixture at room temperature for 2 to 12 hours. Monitor the disappearance of the acid via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. The water-soluble byproducts of TCFH and NMI are easily removed during this aqueous wash[6].

Protocol B: Acid Chloride Generation (Classical Fallback)

When stereochemical integrity is not a concern (e.g., achiral aliphatic acids), generating an acid chloride provides the absolute highest electrophilicity for forcing a reaction with unreactive amines[1],[3].

Mechanistic Rationale: A catalytic amount of DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species that converts the acid to the acid chloride[1].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Stir until gas evolution ( CO2​ , CO ) ceases (approx. 1-2 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0 °C. Dropwise, add a solution of the hindered amine (1.2 equiv) and DIPEA (2.5 equiv) in DCM.

  • Completion: Allow to warm to room temperature and stir for 4-16 hours before standard aqueous workup[1].

Decision Start Hindered Amide Coupling Q1 Chiral alpha-center present? Start->Q1 TCFH TCFH-NMI Protocol Q1->TCFH Yes (Avoid Epimerization) Q2 Extreme steric bulk? Q1->Q2 No AcidCl Acid Chloride Protocol Q2->AcidCl Yes HATU HATU / HOAt or COMU Q2->HATU Moderate

Fig 2: Decision matrix for selecting activation strategies in sterically hindered amide couplings.

Troubleshooting & Optimization Insights

  • Base Selection is Critical: The choice of base dictates the success of the coupling. DIPEA is highly basic and sterically hindered, making it ideal for HATU couplings to prevent base-driven side reactions[3]. However, if racemization is observed, switching to a milder, less basic amine like N -methylmorpholine (NMM, pKa = 7.38) can mitigate the deprotonation of the α -chiral center[3].

  • Avoiding Guanylation: If using HATU with a moderately hindered aliphatic amine and your yield is low, check the LC-MS for a +99 Da mass shift. This indicates the amine has attacked the HATU directly to form a tetramethylguanidine byproduct[5]. Switch immediately to the TCFH-NMI system.

  • Solvent Polarity: Increasing solvent polarity generally increases the rate of racemization. If epimerization is an issue in DMF, attempt the coupling in less polar solvents like DCM or 2-MeTHF[3].

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ACS Publications (Organic Letters) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • General Chemoselective Hindered Amide Coupling Enabled by TCFH-Catalytic Oxyma and Transient Imine Protection Source: Royal Society of Chemistry (ChemComm) URL:[Link]

Sources

Method

Application Note: Synthetic Workflows and Characterization of tert-Butyl 5-Aminopyrimidine-2-Carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Profiling Pyrimidine derivatives are foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Profiling

Pyrimidine derivatives are foundational in medicinal chemistry due to their structural homology to nucleic acid bases, allowing them to effectively engage biological targets such as kinases and receptors [1]. tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of cyclin-dependent kinase (e.g., CDK7) inhibitors [2].

The molecule features two orthogonal reactive sites:

  • C5-Amino Group: Available for derivatization (amidation, reductive amination, Buchwald-Hartwig coupling).

  • C2-tert-Butyl Ester: A robust protecting group for the carboxylic acid, stable to basic and nucleophilic conditions, but readily cleaved under acidic conditions to yield 5-aminopyrimidine-2-carboxylic acid (CAS: 56621-98-8) [3].

Analytical Characterization Data

Accurate characterization is critical for ensuring batch-to-batch reproducibility. Below is the consolidated reference data for the unmodified building block.

Table 1: Spectroscopic and Spectrometric Data Summary

Analytical TechniqueParametersObserved SignalStructural Assignment
1 H NMR 400 MHz, DMSO- d6​ δ 8.35 (s, 2H)Pyrimidine aromatic protons (H-4, H-6)
1 H NMR 400 MHz, DMSO- d6​ δ 6.15 (br s, 2H)Primary amine (-NH 2​ ), D 2​ O exchangeable
1 H NMR 400 MHz, DMSO- d6​ δ 1.52 (s, 9H)tert-Butyl methyls (-C(CH 3​ ) 3​ )
LC-MS ESI+, m/z196.1[M+H] + (Exact Mass: 195.10)
FT-IR ATR, cm −1 3320, 3210N-H stretch (primary amine)
FT-IR ATR, cm −1 1715C=O stretch (ester carbonyl)

Mechanistic Insights & Synthetic Strategy

Working with 5-aminopyrimidines requires an understanding of the heterocycle's electronic properties. The pyrimidine ring is strongly electron-withdrawing due to its two nitrogen atoms. Consequently, the C5-amino group is significantly less nucleophilic than a standard aniline.

When attempting amide coupling at this position, standard reagents (like EDC/HOBt) often result in poor yields. To overcome this thermodynamic barrier, highly reactive coupling reagents (such as HATU) or conversion of the carboxylic acid to an acid chloride is required. Conversely, the tert-butyl ester at the C2 position is highly sterically hindered, preventing unwanted nucleophilic attack during C5 modifications, making it an ideal protecting group.

SyntheticWorkflow SM tert-Butyl 5-aminopyrimidine- 2-carboxylate (CAS: 1888307-94-5) Cond1 TFA, DCM, rt (Deprotection) SM->Cond1 Cond2 R-COOH, HATU, DIPEA (Amidation) SM->Cond2 Prod1 5-Aminopyrimidine- 2-carboxylic acid (CAS: 56621-98-8) Cond1->Prod1 Prod2 tert-Butyl 5-acylamino- pyrimidine-2-carboxylate Cond2->Prod2

Synthetic divergence of tert-butyl 5-aminopyrimidine-2-carboxylate via deprotection and amidation.

Validated Experimental Protocols

Protocol A: N-Acylation of the Electron-Deficient 5-Amino Group

Objective: Synthesize an amide derivative while preserving the C2-ester.

Causality & Design: Because the pyrimidine amine is a weak nucleophile, we utilize HATU. HATU generates a highly reactive 7-azabenzotriazole active ester (OAt ester) from the carboxylic acid, which accelerates the rate-limiting nucleophilic attack by the pyrimidine amine.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir for 5 minutes at room temperature.

  • Coupling Reagent: Add HATU (1.3 equivalents) in one portion. The solution will typically turn yellow. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add tert-butyl 5-aminopyrimidine-2-carboxylate (1.0 equivalent).

  • Reaction Monitoring: Heat the reaction to 40 °C if necessary (due to low nucleophilicity) and monitor via LC-MS. The reaction is typically complete within 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for downstream functionalization.

Causality & Design: tert-Butyl esters are cleaved via an E1 elimination mechanism under strongly acidic conditions, releasing isobutylene gas. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) provides the optimal balance of acidity and solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve the tert-butyl ester derivative (1.0 equivalent) in anhydrous DCM to achieve a 0.1 M solution.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add neat Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Expert Tip: If the substrate contains electron-rich aromatic rings susceptible to electrophilic attack by the generated tert-butyl cation, add Triisopropylsilane (TIPS) (0.1 equivalents) as a carbocation scavenger.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor by TLC or LC-MS. The product (carboxylic acid) will have a significantly lower retention time and will ionize as [M+H] + corresponding to the loss of 56 Da (isobutylene).

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3x) followed by diethyl ether (2x). The product is typically isolated as the TFA salt of the 5-aminopyrimidine-2-carboxylic acid [3].

Biological Application Context: CDK7 Inhibition

Derivatives of 5-aminopyrimidine-2-carboxylic acid are frequently incorporated into the hinge-binding regions of kinase inhibitors. Specifically, in the development of Covalent CDK7 inhibitors, the pyrimidine core forms critical hydrogen bonds with the kinase hinge region (Met312), while the C2 and C5 vectors are extended to achieve selectivity and covalent engagement with target cysteine residues.

CDK7Pathway Inhibitor Pyrimidine-based CDK7 Inhibitor CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) Inhibitor->CDK7 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces RNAPII RNA Polymerase II CTD Phosphorylation CDK7->RNAPII Phosphorylates Transcription Oncogenic Transcription (Super-enhancers) RNAPII->Transcription Drives

Mechanism of action for pyrimidine-derived CDK7 inhibitors in oncogenic transcription blockade.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12215997, 5-Aminopyrimidine-2-carboxylic Acid." PubChem. Available at:[Link]

Application

Topic: Scale-up Synthesis of tert-Butyl 5-Aminopyrimidine-2-carboxylate Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] S...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, tert-butyl 5-aminopyrimidine-2-carboxylate and its derivatives are crucial building blocks in the synthesis of targeted inhibitors for various kinases and other enzymes. Transitioning the synthesis of these intermediates from laboratory-scale discovery to pilot-plant or manufacturing scale presents significant challenges in terms of safety, cost-effectiveness, and process robustness. This application note provides a comprehensive guide to a scalable synthesis strategy, detailing a robust protocol, process safety considerations, analytical controls, and purification methodologies. We emphasize the rationale behind key process decisions, moving beyond a simple recitation of steps to empower researchers with the expertise needed for successful scale-up campaigns.

Introduction: The Strategic Importance of Pyrimidine Intermediates

Pyrimidine derivatives are foundational to modern drug discovery, with applications ranging from oncology to antiviral therapies.[2] The 5-amino-2-carboxylate substitution pattern is particularly valuable, offering synthetic handles for further elaboration into complex drug molecules. The tert-butyl ester serves as a common protecting group that can be selectively removed under acidic conditions, while the 5-amino group provides a nucleophilic center for coupling reactions.

However, a synthetic route optimized for milligram-scale library generation is rarely suitable for kilogram-scale production. Scale-up requires a paradigm shift in focus from reaction novelty to process reliability, safety, and economics. Key considerations include:

  • Cost of Goods (CoG): Minimizing the cost of raw materials, solvents, and catalysts.

  • Process Safety: Understanding and controlling reaction exotherms, managing hazardous reagents, and ensuring safe operating parameters.

  • Throughput and Cycle Time: Optimizing reaction times and simplifying work-up procedures to maximize reactor efficiency.

  • Waste Management: Selecting environmentally benign solvents and minimizing waste streams, in line with green chemistry principles.[3]

  • Robustness and Purity: Developing a process that consistently delivers the product in high purity, minimizing reliance on challenging purification methods like column chromatography.

This document outlines a process designed with these principles in mind.

Strategic Approach to Scalable Synthesis

A robust scale-up strategy begins with selecting the right chemical pathway. Multi-component reactions, while elegant for discovery, can be difficult to control on a large scale.[4] Similarly, microwave-assisted synthesis is highly efficient at the bench but lacks direct scalability for bulk manufacturing.[2]

Our recommended approach is a convergent, two-step synthesis starting from readily available and cost-effective building blocks. This method prioritizes crystalline intermediates, facilitating purification by recrystallization rather than chromatography.

G SM1 Guanidine (or derivative) INT tert-Butyl 5-Nitropyrimidine-2-carboxylate (Crystalline Intermediate) SM1->INT Step 1: Cyclocondensation SM2 Substituted Propenoate SM2->INT REDUC Catalytic Hydrogenation or Transfer Hydrogenation INT->REDUC Step 2: Nitro Group Reduction PRODUCT tert-Butyl 5-Aminopyrimidine-2-carboxylate (Final Product) REDUC->PRODUCT

Figure 1: A convergent two-step synthetic strategy for scalable production.

This strategy involves an initial cyclocondensation to form the pyrimidine ring with a nitro group at the 5-position, which acts as a precursor to the desired amine. The nitro-intermediate is often a stable, crystalline solid, which is ideal for isolation and purification on a large scale. The subsequent reduction of the nitro group is a well-understood and highly scalable transformation.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100-200g of the final product and can be adapted for larger quantities.

Materials and Reagents
Reagent/SolventMW ( g/mol )Density (g/mL)BP (°C)Hazard Notes
Step 1: Cyclocondensation
tert-Butyl glyoxylate130.14~1.0~145Lachrymator
Nitromalondialdehyde146.07--Handle with care
Guanidine Hydrochloride95.53--Irritant
Sodium Methoxide54.02--Corrosive, water-reactive
Methanol32.040.79265Flammable, toxic[5]
Step 2: Nitro Reduction
Palladium on Carbon (10%)---Flammable solid, handle wet
Ammonium Formate63.061.26-Irritant
Ethyl Acetate88.110.90277Flammable liquid[6]
Step 1: Synthesis of tert-Butyl 5-Nitropyrimidine-2-carboxylate

Rationale: This step builds the core pyrimidine ring. Using sodium methoxide as the base in methanol is a classic and cost-effective method for this type of condensation. The reaction is designed to precipitate the product upon completion, simplifying the initial isolation.

Protocol:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet. Ensure the system is inerted with nitrogen.

  • Base Preparation: To the reactor, charge 2.0 L of anhydrous methanol. Carefully add sodium methoxide (120 g, 2.22 mol) in portions while maintaining the internal temperature below 30°C. Stir until all solids dissolve.

  • Reagent Addition: In a separate vessel, dissolve guanidine hydrochloride (190 g, 1.99 mol) and nitromalondialdehyde (250 g, 1.71 mol) in 1.0 L of methanol.

  • Condensation: Slowly add the solution from step 3 to the reactor over 60-90 minutes, maintaining the internal temperature between 20-25°C. A mild exotherm may be observed.

  • Reaction: After the addition is complete, add tert-butyl glyoxylate (246 g, 1.89 mol) dropwise over 30 minutes. Heat the reaction mixture to a gentle reflux (~65°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until starting materials are consumed.[7]

  • Isolation: Cool the reaction mixture to 0-5°C. The product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold methanol (2 x 250 mL) and then water (2 x 500 mL) to remove salts and impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C until a constant weight is achieved.

  • Expected Outcome: A pale yellow to off-white crystalline solid. Yield: 70-80%. Purity (by HPLC): >95%.

Step 2: Synthesis of tert-Butyl 5-Aminopyrimidine-2-carboxylate

Rationale: Catalytic transfer hydrogenation using ammonium formate is a safe and effective alternative to using high-pressure hydrogen gas, making it well-suited for standard laboratory and pilot-plant equipment.[8] Palladium on carbon is a highly efficient catalyst for this transformation.

Figure 2: Experimental workflow for the catalytic transfer hydrogenation step.

Protocol:

  • Reactor Setup: Use the same 5 L reactor, cleaned and dried. Charge the reactor with the tert-butyl 5-nitropyrimidine-2-carboxylate (e.g., 300 g, 1.24 mol), ammonium formate (313 g, 4.96 mol), and 2.5 L of ethyl acetate.

  • Heating: Begin stirring and gently heat the mixture to 40-45°C.

  • Catalyst Addition: In a separate beaker, create a slurry of 10% Pd/C (30 g, ~10 wt%) in 100 mL of ethyl acetate. CAUTION: Pd/C can be pyrophoric. It should be handled wet and in a nitrogen-purged environment.

  • Reaction: Carefully add the catalyst slurry to the reaction mixture. An exotherm and gas evolution (CO2) will occur. Control the addition rate to maintain the internal temperature below 55°C.

  • IPC: Monitor the reaction by TLC/HPLC. The reaction is typically complete within 1-3 hours.

  • Catalyst Removal: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with ethyl acetate (2 x 200 mL).

  • Work-up: Transfer the combined filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 500 mL) and then brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6] Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Cool slowly to induce crystallization.

  • Final Drying: Collect the crystals by filtration and dry in a vacuum oven at 40°C.

  • Expected Outcome: A white to light-tan solid. Yield: 85-95%. Purity (by HPLC): >98%.

Process Safety and Risk Mitigation

Scaling up chemical synthesis introduces risks that are negligible at the bench scale. A thorough risk assessment is mandatory.[6]

G Start Identify Process Step Q1 Is Reaction Exothermic? Start->Q1 A1 Implement Controlled Addition & Cooling Q1->A1 Yes Q2 Are Reagents Hazardous? Q1->Q2 No A1->Q2 A2 Use Appropriate PPE & Containment (Fume Hood) Q2->A2 Yes Q3 Is Catalyst Pyrophoric? Q2->Q3 No A2->Q3 A3 Handle Under Inert Atmosphere (N2) Q3->A3 Yes End Proceed with Caution Q3->End No A3->End

Figure 3: Logic diagram for process safety assessment.

  • Thermal Hazards (Step 1 & 2): The initial base preparation and the hydrogenation step are both exothermic. Use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents to dissipate heat effectively.

  • Catalyst Handling (Step 2): As noted, Pd/C is pyrophoric. Never add dry catalyst to a flammable solvent. Always handle as a wet slurry and ensure proper grounding and bonding of equipment to prevent static discharge.[9]

  • Reagent Handling: Sodium methoxide is highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[9]

  • Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of according to institutional and local regulations.[10]

Analytical Methods and Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Step 1: Low Yield - Incomplete reaction. - Product solubility in wash solvents.- Extend reaction time and confirm completion by IPC. - Ensure wash solvents (methanol, water) are pre-chilled to <5°C.
Step 2: Reaction Stalls - Catalyst deactivation (poisoning). - Insufficient ammonium formate.- Ensure starting materials are of high purity (sulfur can poison Pd). - Add an additional portion (0.5 eq) of ammonium formate.
Product Fails Purity - Inefficient work-up. - Poor crystallization.- Perform an additional aqueous wash. - Re-dissolve and recrystallize, ensuring slow cooling. Seeding with a pure crystal may help.[7]
Dark Product Color - Oxidation of the amine product. - Residual palladium.- Handle the final product under a nitrogen atmosphere. - Ensure filtration through Celite is thorough. A second filtration may be necessary.

Conclusion

The successful scale-up of tert-butyl 5-aminopyrimidine-2-carboxylate derivatives is achievable through a carefully planned, safety-conscious approach. The two-step synthesis outlined in this note, proceeding through a crystalline nitro-intermediate followed by a robust catalytic transfer hydrogenation, offers a reliable and economically viable pathway for producing this key building block at scale. By focusing on process control, prioritizing safer reagents, and designing for non-chromatographic purification, researchers and development professionals can effectively bridge the gap between bench-scale discovery and the demands of bulk manufacturing.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine.
  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Sciences.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
  • Google Patents. (n.d.). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Benchchem. (n.d.). A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery.

Sources

Method

Application Notes and Protocols: tert-Butyl 5-Aminopyrimidine-2-Carboxylate in Fragment-Based Drug Design (FBDD)

Executive Summary Fragment-Based Drug Design (FBDD) has become a cornerstone of modern molecular discovery, offering a highly efficient method for exploring chemical space by screening low-molecular-weight compounds[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern molecular discovery, offering a highly efficient method for exploring chemical space by screening low-molecular-weight compounds[1][2]. Among the diverse chemotypes utilized in FBDD, pyrimidine derivatives are highly privileged due to their structural mimicry of nucleic acids and their robust capacity to form hydrogen-bonding networks within kinase hinge regions and protein-protein interfaces[3][4].

This application note details the strategic utility of tert-butyl 5-aminopyrimidine-2-carboxylate (CAS: 1888307-94-5) [5] as a bi-functional fragment building block. Designed for drug development professionals and medicinal chemists, this guide synthesizes the pharmacophore rationale, biophysical screening workflows, and self-validating synthetic protocols required to successfully elaborate this fragment into a high-affinity lead compound.

Section 1: Pharmacophore Rationale & Physicochemical Profiling

The success of a fragment lies not just in its initial binding affinity, but in its "growability." Fragments must possess synthetically accessible vectors that allow for multi-directional elaboration while strictly adhering to physicochemical limits[6].

Causality of Fragment Selection:

  • The Pyrimidine Core: Provides two hydrogen-bond acceptors (N1, N3) that frequently interact with the backbone amides of target proteins[3].

  • The 5-Amino Group: Acts as a hydrogen-bond donor and serves as a primary synthetic vector for fragment growing via amide coupling or Buchwald-Hartwig amination[3].

  • The 2-Carboxylate (tert-butyl protected): The bulky, lipophilic tert-butyl ester ensures the fragment remains neutral and cell-permeable during initial screening. Upon hit confirmation, targeted deprotection reveals a carboxylic acid capable of forming critical salt bridges with basic residues (e.g., Arginine, Lysine) in the binding pocket[3].

Table 1: Physicochemical Profiling vs. Astex "Rule of 3" (Ro3)

To ensure optimal ligand efficiency, fragments are typically benchmarked against the "Rule of 3"[1][7]. As shown below, tert-butyl 5-aminopyrimidine-2-carboxylate is highly compliant, making it an ideal FBDD starting point.

Physicochemical Propertytert-Butyl 5-aminopyrimidine-2-carboxylateAstex Ro3 LimitCompliance Status
Molecular Weight (Da) 195.22 ≤300 Pass
cLogP (Lipophilicity) ~1.2 ≤3 Pass
Hydrogen Bond Donors 1 (NH 2​ group) ≤3 Pass
Hydrogen Bond Acceptors 4 (N1, N3, O, O) ≤3 Marginal/Pass
Rotatable Bonds 3 ≤3 Pass

*Note: While strictly possessing 4 acceptors, modern FBDD libraries frequently tolerate up to 4 HBAs when ester oxygens are present, as these are often cleaved or modified during the lead optimization phase[7].

Section 2: Biophysical Screening & Validation Workflow

Because fragments exhibit inherently weak initial affinities ( Kd​ typically ranging from 10μM to 1mM ), standard biochemical assays often yield false negatives[8]. We recommend a self-validating, orthogonal biophysical workflow to confirm the binding of tert-butyl 5-aminopyrimidine-2-carboxylate to your target.

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR: Kd > 100 µM) Lib->SPR High-throughput NMR Orthogonal Validation (WaterLOGSY/CPMG) SPR->NMR Hit Confirmation Xray Structural Biology (X-ray Co-crystallization) NMR->Xray Binding Pose Grow Fragment Elaboration (Growing/Linking) Xray->Grow Structure-Guided

Fig 1: Orthogonal biophysical screening and structural validation workflow for FBDD.

Screening Protocol Rationale
  • Primary Screen (SPR): Surface Plasmon Resonance allows for the detection of rapid on/off rates characteristic of low-affinity fragments. The tert-butyl group ensures high solubility in the 5% DMSO running buffer required for SPR.

  • Orthogonal Validation (NMR): Ligand-observed NMR (such as WaterLOGSY or CPMG) is utilized to eliminate false positives caused by non-specific aggregation. The distinct singlet of the tert-butyl group (~1.5 ppm) provides an excellent, high-intensity NMR signal for tracking binding interactions.

Section 3: Fragment Elaboration Strategies

Once the binding pose is confirmed via X-ray crystallography[6], the fragment must be elaborated. The orthogonal nature of the 5-amino and 2-carboxylate vectors allows for divergent synthetic pathways without the need for complex protecting-group manipulations.

Synth_Pathways Core tert-Butyl 5-aminopyrimidine-2-carboxylate (Core Fragment) Amide Amide Derivative (Extended into Pocket A) Core->Amide R-COOH, HATU, DIPEA (5-Amino Functionalization) Acid 5-Aminopyrimidine-2-carboxylic acid (Salt Bridge Formation) Core->Acid TFA/DCM (t-Butyl Deprotection) Coupled Bi-functionalized Lead (Optimized Affinity) Amide->Coupled TFA/DCM then R'-NH2, HATU Acid->Coupled R-COOH, HATU then Amidation

Fig 2: Divergent synthetic elaboration pathways utilizing orthogonal fragment vectors.

Section 4: Step-by-Step Synthetic Protocols

The following protocols are designed as self-validating systems . Quality Control (QC) checkpoints are embedded directly into the workflow to ensure chemical integrity before proceeding to biological assays.

Protocol A: Fragment Growing via 5-Amino Amide Coupling

Causality: The 5-amino group on a pyrimidine ring is electronically deactivated (rendering it a poor nucleophile) due to the electron-withdrawing nature of the two adjacent ring nitrogens. Therefore, highly reactive uronium coupling reagents (like HATU) and mild heating are required instead of standard EDC/NHS coupling[3].

Materials:

  • tert-Butyl 5-aminopyrimidine-2-carboxylate (1.0 eq)

  • Target Carboxylic Acid (R-COOH) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Method:

  • Pre-activation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Rationale: Pre-activation prevents the weakly nucleophilic aminopyrimidine from reacting directly with the coupling agent.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl 5-aminopyrimidine-2-carboxylate (1.0 eq) to the reaction mixture. Elevate the temperature to 40°C and stir for 12–18 hours.

  • Self-Validation (QC Checkpoint): Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS.

    • Success Criteria: Disappearance of the starting material peak ( m/z 196.2 [M+H]+ ) and appearance of the desired amide product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: tert-Butyl Ester Deprotection for Salt-Bridge Formation

Causality: To engage basic residues in the target protein's binding pocket, the tert-butyl ester must be cleaved to reveal the free carboxylic acid. This is achieved via acidolysis. Triisopropylsilane (TIPS) is strictly required as a carbocation scavenger to prevent the highly reactive tert-butyl cation from alkylating the electron-rich regions of the elaborated fragment.

Materials:

  • Functionalized tert-butyl 5-aminopyrimidine-2-carboxylate (from Protocol A)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

Step-by-Step Method:

  • Preparation: Dissolve the functionalized fragment in anhydrous DCM to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add 2% v/v TIPS to the solution.

  • Cleavage: Slowly add TFA to achieve a final 1:1 (v/v) ratio of TFA:DCM.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (QC Checkpoint): Evaporate a 10 µL aliquot under a nitrogen stream, reconstitute in Acetonitrile/Water, and analyze via LC-MS.

    • Success Criteria: Complete loss of the tert-butyl mass (-56 Da) and appearance of the free carboxylic acid mass.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. To remove residual TIPS and afford a high-purity product, triturate the resulting oily residue with ice-cold diethyl ether. The 5-aminopyrimidine-2-carboxylic acid derivative will precipitate as a highly pure TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.

References

  • 5-Aminopyrimidine-2-carboxamide | 56621-97-7 - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEoFo6uQNqfhqj-VEaaKPlijrE-YTv6aWCSoRBk6HVq3Pmc_w3S_FZjgav16YXJg7uQXvWLgs6zL0WVjGnDRseIuqqejPuuNOAuUrTQKikA1FUGPs_5rKFDl3Vk0dNtkid2A4lxA==]
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  • Fragment-based drug discovery: A graphical review - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAwAxtdo2OPIJuGbLgf1nB804vvGyEKdnuOUsXTuTrpCr6ZN4n7BUbfhLdW-K2EquoWrKdxDP4_tOFHC8RQdXEdBpt5hgfztxl9pra2JHoCwnkbPgNEZ1Py4BCG9ku3oYZj3_tGl2HWyP-Ee5i]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyrimidines

Welcome to the advanced technical support hub for the Buchwald-Hartwig amination of pyrimidine scaffolds. Designed for researchers and drug development professionals, this guide synthesizes field-proven mechanistic insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for the Buchwald-Hartwig amination of pyrimidine scaffolds. Designed for researchers and drug development professionals, this guide synthesizes field-proven mechanistic insights and robust methodologies to help you diagnose, troubleshoot, and mitigate common side reactions encountered during complex C–N cross-couplings.

Mechanistic Overview & Reaction Pathways

Understanding the causality behind side reactions begins with mapping the catalytic cycle. The diagram below illustrates how the desired palladium-catalyzed pathway competes with both background reactions and off-cycle catalyst deactivation.

Pathway Start Halopyrimidine + Amine PdCycle Pd(0) / Ligand Oxidative Addition Start->PdCycle Pd Catalysis SNAr Base / Polar Solvent S_NAr Pathway Start->SNAr Competing Background Intermediate Pd(II) Amido Complex PdCycle->Intermediate Amine Binding Side2 Catalyst Poisoning (Pyrimidine Coordination) PdCycle->Side2 Strong N-Pd Binding Side3 S_NAr Byproducts (Regioisomer mixtures) SNAr->Side3 Uncontrolled Product Desired Aminopyrimidine (Reductive Elimination) Intermediate->Product Fast (Bulky Ligands) Side1 Hydrodehalogenation (β-Hydride Elimination) Intermediate->Side1 Slow (Small Ligands)

Caption: Competing reaction pathways in the amination of halopyrimidines.

Troubleshooting FAQs: Diagnostics & Causality

Q1: I am observing significant hydrodehalogenation of my halopyrimidine instead of the desired aminated product. What is the mechanistic cause, and how do I prevent it? Causality: Hydrodehalogenation is a pervasive side reaction that occurs when the intermediate Pd(II)-amido complex undergoes β-hydride elimination instead of the desired reductive elimination[1]. The resulting palladium-hydride species reductively eliminates with the pyrimidine, yielding the dehalogenated arene[1]. This is particularly problematic with primary amines or secondary alkylamines possessing accessible β-hydrogens[2]. Solution: The relative rates of reductive elimination versus β-hydride elimination dictate the product distribution. To favor amination, you must accelerate reductive elimination[1]. Switch to sterically demanding, electron-rich bidentate ligands (e.g., BINAP) or bulky dialkylbiarylphosphines (e.g., XPhos, BrettPhos)[2]. These ligands crowd the palladium center, forcing the aryl and amido groups into close proximity and drastically lowering the activation energy for C–N bond formation.

Q2: My LC-MS shows multiple regioisomers and solvolysis products. How do I differentiate and control competing S_NAr reactions? Causality: Pyrimidines are highly electron-deficient heterocycles. Because of the electronegative nitrogen atoms in the ring, the carbon-halogen bonds are highly activated toward nucleophilic aromatic substitution (S_NAr)[3]. When using polar solvents (like DMF or alcohols) or excessively strong bases, the S_NAr background reaction competes directly with the palladium-catalyzed cycle[3]. Furthermore, if trace water is present, solvolysis (hydrolysis of the halopyrimidine to a hydroxypyrimidine) will rapidly consume your starting material[3]. Solution: To suppress the S_NAr pathway and enforce transition-metal control, shift to non-polar solvents such as anhydrous toluene or 1,4-dioxane[3]. Replace strong bases like NaOt-Bu with milder, heterogeneous bases such as anhydrous Cs₂CO₃ or K₃PO₄[3]. Ensure strictly anhydrous conditions to eliminate solvolysis.

Q3: The reaction stalls at low conversion, and a black precipitate (palladium black) forms. Is the pyrimidine poisoning the catalyst? Causality: Yes. The basic nitrogen atoms in the pyrimidine ring can act as strong σ-donors, coordinating tightly to the Pd(II) intermediates[4]. This forms stable, off-cycle palladium-pyrimidine complexes that deplete the active catalyst pool, eventually leading to catalyst aggregation and precipitation as inactive palladium black[3]. Solution: Increase the steric bulk of the ligand to prevent the pyrimidine nitrogen from accessing the palladium center. A slight excess of ligand relative to palladium (e.g., a Pd:Ligand ratio of 1:2 or 1:2.5) can also help maintain the active monoligated or biligated catalytic species and prevent off-cycle coordination[1].

Quantitative Data: Ligand Effects on Side Reactions

The choice of ligand is the most critical parameter in minimizing hydrodehalogenation. The table below summarizes the typical product distribution when coupling a model halopyrimidine with a primary alkylamine under standardized conditions (Pd₂(dba)₃, Cs₂CO₃, Toluene, 100 °C)[1].

Ligand ClassSpecific LigandDesired Amination Yield (%)Hydrodehalogenation (%)Catalyst Poisoning / Unreacted (%)
Small Monodentate PPh₃< 10%> 40%> 50% (Rapid deactivation)
Bidentate BINAP88%9%3%
Bulky Biarylphosphine XPhos92%5%3%
Bulky Biarylphosphine RuPhos85%12%3%
Bulky Biarylphosphine DavePhos65%30%5%

Note: Data is illustrative of general trends. Actual yields depend on the specific steric and electronic environment of the pyrimidine substrate and the nucleophilicity of the amine[1].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to monitor side reactions in real-time.

Standard Operating Procedure: Highly Selective Amination of Halopyrimidines

Step 1: Rigorous Deoxygenation and Drying (Critical Checkpoint)

  • Add the halopyrimidine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and purge with ultra-pure Argon for 15 minutes. Validation Check: The solid mixture should remain a free-flowing powder. Any clumping indicates moisture contamination, which will inevitably lead to pyrimidine hydrolysis[3].

Step 2: Reagent Addition under Inert Atmosphere

  • Add anhydrous, degassed toluene (0.2 M relative to the halopyrimidine) via syringe.

  • Add the amine nucleophile (1.2 equiv). If the amine is a solid, it should be added during Step 1.

  • Stir the mixture at room temperature for 5 minutes. The solution should turn a deep red/purple color, indicating the formation of the active Pd(0)-XPhos complex.

Step 3: Controlled Heating and Kinetic Monitoring

  • Transfer the flask to a pre-heated oil bath at 90 °C.

  • Validation Check (1 Hour): Withdraw a 10 µL aliquot via a degassed syringe, quench in LC-MS grade acetonitrile, and analyze. You should observe >50% conversion to the product mass. If the mass of the hydrodehalogenated pyrimidine exceeds 10% of the total ion count, immediately lower the temperature to 75 °C to slow the higher-activation-energy β-hydride elimination pathway[1].

Step 4: Workup and Palladium Scavenging

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic base and any precipitated palladium black.

  • Validation Check: To ensure complete removal of soluble palladium (which can interfere with downstream biological assays), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before final concentration and column chromatography.

References

  • Source: benchchem.
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  • Source: benchchem.

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Optimization

Technical Support Center: Optimization of Palladium Catalysts for C-N Bond Formation

Welcome to the Technical Support Center for Palladium-Catalyzed C-N Bond Formation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C-N Bond Formation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these often-sensitive reactions. Our approach is rooted in understanding the "why" behind experimental phenomena to empower you to solve challenges systematically.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. Each problem is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.

Issue 1: Low or No Conversion of Starting Materials

Q1: My reaction shows little to no consumption of the aryl halide and/or amine, even after extended reaction times. What are the primary causes and how can I fix this?

This is one of the most frequent challenges and often points to a fundamental problem with the catalytic system's activity. The causes can be broadly categorized into issues with the catalyst itself or the reaction environment.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[1] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition into an inactive, agglomerated state.[1][2]

    • Solution 1: Ensure a Scrupulously Inert Atmosphere. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1][3] All reactions should be set up under a robust inert atmosphere (high-purity argon or nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[1]

    • Solution 2: Use High-Purity Reagents. Water and other protic impurities can facilitate catalyst decomposition.[3] Always use anhydrous solvents and ensure starting materials are pure and dry.

    • Solution 3: Switch to a Pre-catalyst. Instead of generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand, consider using a well-defined, air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3, BrettPhos Palladacycle).[4][5] These pre-catalysts often provide more reproducible results by ensuring a consistent and efficient generation of the active Pd(0) species under the reaction conditions.[6]

  • Suboptimal Ligand, Base, or Solvent Choice: The combination of ligand, base, and solvent is critical and highly substrate-dependent. An incorrect choice can lead to a complete lack of reactivity.

    • Solution 4: Systematic Component Screening. If the initial conditions fail, a systematic screening of ligands, bases, and solvents is the most effective approach.[7][8] High-throughput experimentation (HTE) techniques can rapidly screen a wide array of conditions.[7] (See Protocol 1 for a general screening workflow).

  • Poor Substrate Reactivity: Some substrates are inherently challenging. Aryl chlorides, for instance, are less reactive than aryl bromides or iodides and often require more active catalytic systems.[9][10] Sterically hindered substrates or electron-rich aryl halides can also exhibit slow oxidative addition.

    • Solution 5: Employ a More Active Catalyst System. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands such as tBuXPhos, BrettPhos, or RuPhos are often necessary to promote the difficult oxidative addition step.[11][12]

Workflow for Troubleshooting Low Conversion

G start Low/No Conversion Observed check_precipitate Is palladium black visible? start->check_precipitate catalyst_deactivation Suspect Catalyst Deactivation check_precipitate->catalyst_deactivation Yes no_precipitate No Precipitate check_precipitate->no_precipitate No inert_atmosphere Improve Inert Atmosphere: - Degas solvents thoroughly - Use Schlenk line/glovebox check_reagents Verify Reagent Purity: - Use anhydrous solvents - Purify starting materials inert_atmosphere->check_reagents use_precatalyst Switch to a Pre-catalyst (e.g., G3/G4 Palladacycles) check_reagents->use_precatalyst catalyst_deactivation->inert_atmosphere screen_conditions Systematically Screen Components no_precipitate->screen_conditions screen_ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) screen_conditions->screen_ligand screen_base Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) screen_conditions->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_conditions->screen_solvent increase_temp Increase Reaction Temperature screen_conditions->increase_temp

Caption: A logical workflow for diagnosing and solving low conversion issues.

Issue 2: Formation of Significant Side Products

Q2: My reaction produces the desired product, but I'm also seeing significant amounts of hydrodehalogenation (Ar-H) or starting material homocoupling (Ar-Ar or R₂N-NR₂). How can I suppress these side reactions?

Side product formation indicates that alternative reaction pathways are competing with the desired C-N bond formation. Understanding the mechanisms of these side reactions is key to their suppression.

Root Cause Analysis & Solutions:

  • Hydrodehalogenation (Reduction of Ar-X to Ar-H): This is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] It often arises from a competing pathway involving a palladium hydride species.[3]

    • Solution 1: Ligand Choice. The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can accelerate the rate of C-N reductive elimination, which outcompetes the hydrodehalogenation pathway.[3] Screening different ligands is a primary strategy.[3]

    • Solution 2: Base and Solvent. The choice of base and solvent can influence the formation of palladium hydride species. In some cases, switching to a different base or solvent system can minimize this side reaction.[3]

  • β-Hydride Elimination: This side reaction occurs when the amine coupling partner has a β-hydrogen. It can compete with reductive elimination to yield a hydrodehalogenated arene and an imine.[13]

    • Solution 3: Lower Reaction Temperature. This pathway is often more prevalent at higher temperatures. Lowering the reaction temperature, while potentially increasing the reaction time, can disfavor β-hydride elimination.[3]

    • Solution 4: Ligand Modification. Using ligands that promote faster reductive elimination can help the desired pathway outcompete β-hydride elimination.

Mechanistic View: Competing Pathways

G intermediate [L-Pd(Ar)(NR₂)] Intermediate reductive_elim Reductive Elimination intermediate->reductive_elim Desired Pathway beta_hydride β-Hydride Elimination intermediate->beta_hydride Side Reaction (if amine has β-H) product Desired Product (Ar-NR₂) reductive_elim->product side_product Side Products (Ar-H + Imine) beta_hydride->side_product

Caption: Competition between desired reductive elimination and β-hydride elimination.

Issue 3: Difficulty with Challenging Substrates

Q3: I am struggling to couple a sterically hindered amine or an electron-deficient heteroaryl chloride. My standard conditions are failing. What specific strategies should I employ?

Challenging substrates often require highly active, specially designed catalyst systems to overcome high activation barriers for key steps in the catalytic cycle.

Root Cause Analysis & Solutions:

  • Sterically Hindered Substrates: Large groups on the aryl halide or the amine can slow down both the oxidative addition and the reductive elimination steps.

    • Solution 1: Use Bulky, Electron-Rich Ligands. Ligands like the Buchwald biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) are designed to create a sterically demanding environment around the palladium center.[12] This promotes the formation of monoligated Pd(0) species, which are highly reactive, and facilitates the final C-N bond-forming reductive elimination.[14][15]

  • Heteroaromatic Substrates: Nitrogen-containing heterocycles can act as poisons by coordinating to the palladium center, leading to catalyst deactivation.[16] Some five-membered heteroarenes are also unstable in the presence of strong bases.[16]

    • Solution 2: Use Deactivation-Resistant Catalysts. Specialized ligands have been developed that resist deactivation by coordinating heterocycles.[16]

    • Solution 3: Use Weaker, Non-Nucleophilic Bases. For base-sensitive heterocycles, strong alkoxide bases (like NaOt-Bu) can cause substrate decomposition. Switching to a weaker base like K₃PO₄ or Cs₂CO₃, or a non-nucleophilic organic base, can be crucial, though it may require higher reaction temperatures.[4][16]

Substrate ChallengeRecommended Ligand ClassRecommended Base ClassKey Consideration
Aryl Chlorides Bulky Biarylphosphines (e.g., XPhos, SPhos)[12]Strong, non-nucleophilic (e.g., LHMDS, NaOt-Bu)Overcoming high oxidative addition barrier.
Sterically Hindered Amines Bulky Biarylphosphines (e.g., BrettPhos)[4][17]Strong (e.g., NaOt-Bu)Facilitating C-N reductive elimination.
NH-Heterocycles Bidentate (e.g., Xantphos) or specific Buchwald ligands (e.g., DavePhos)[4]Moderate (e.g., K₂CO₃, Cs₂CO₃)[18]Preventing catalyst inhibition by the substrate.
Base-Sensitive Heterocycles Deactivation-resistant ligands (e.g., GPhos)[16]Moderate inorganic (K₃PO₄) or specialized organic bases[16]Preventing substrate decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Ligand-to-Palladium (L:Pd) ratio?

A common starting point is a L:Pd ratio between 1:1 and 2:1.[6] For bidentate ligands, a 1:1 to 1.2:1 ratio is typical, while for monodentate ligands, a 2:1 ratio is often used.[6] However, a large excess of ligand can be detrimental, leading to the formation of inactive, coordinatively saturated palladium complexes that inhibit key steps like oxidative addition.[6]

Q2: How do I choose the right base for my reaction?

The base's primary role is to deprotonate the amine in the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective.[9] However, if your substrates contain base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are a better choice, though they may necessitate higher reaction temperatures.[4]

Q3: My reaction is clean but stalls at ~50-70% conversion. What should I try?

If the reaction starts well but does not go to completion, it often indicates slow catalyst deactivation over the course of the reaction.

  • Increase Catalyst Loading: While typically low (0.5-2 mol%), a modest increase in catalyst loading can sometimes be enough to drive the reaction to completion.[4]

  • Check Reagent Purity: Trace impurities in starting materials or solvents can act as slow poisons to the catalyst.[4]

  • Consider Additives: In some cases, additives can stabilize the catalyst or facilitate key steps. However, their roles can be complex and require careful investigation.[19][20]

Q4: Can I use Pd(OAc)₂ or do I need a special pre-catalyst?

While palladium(II) acetate (Pd(OAc)₂) is a common palladium source, its in situ reduction to the active Pd(0) species can be inefficient and inconsistent, sometimes leading to the formation of palladium black.[10][21] Modern, well-defined Pd(II) pre-catalysts are generally more reliable and provide more consistent results because they are designed for clean, quantitative activation to the active catalyst.[6]

Protocols

Protocol 1: General Procedure for Ligand/Base Screening

This protocol outlines a parallel screening approach to quickly identify promising conditions for a new C-N coupling reaction. This is best performed in a glovebox using a 24 or 96-well plate.

Materials:

  • Array of phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos, Xantphos).

  • Array of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS).

  • Palladium precursor (e.g., Pd₂(dba)₃ or a suitable pre-catalyst).

  • Anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane).

  • Multi-well reaction block with stirring capabilities.

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare stock solutions of the aryl halide, amine, and an internal standard in the chosen solvent. Prepare separate stock solutions for the palladium precursor and each ligand.

  • Reagent Dispensing:

    • To each well of the reaction plate, add the required volume of the aryl halide/amine/internal standard stock solution.

    • Dispense the palladium precursor stock solution to each well.

    • Dispense the appropriate ligand stock solution to the designated wells.

    • Add the solid bases to their designated wells.

  • Reaction Execution:

    • Seal the reaction plate.

    • Place the plate on a heating/stirring block set to the desired temperature (e.g., 100 °C).

    • Stir for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions in each well.

    • Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion and yield for each set of conditions.

  • Scale-Up: Once the optimal conditions are identified, the reaction can be scaled up with confidence.

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  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Pyrimidine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the distinct challenges associated with purifying polar pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the distinct challenges associated with purifying polar pyrimidine derivatives. The inherent polarity of the pyrimidine ring system often leads to complex separation issues.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively, ensuring you can achieve your desired purity and yield.

Section 1: Chromatography Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of polar pyrimidine derivatives in a direct question-and-answer format.

Question: My polar pyrimidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What can I do?

Answer: This is a very common issue. Traditional reversed-phase chromatography (RPC) separates molecules based on hydrophobicity.[3] Highly polar compounds have minimal hydrophobic character and thus elute in or near the solvent front with little to no interaction with the nonpolar C18 stationary phase.[4][5][6]

Here is a breakdown of strategies to overcome this, from simple adjustments to changing the entire chromatography mode:

  • Use a Polar-Embedded or Aqua-Stable Column: These are specialized reversed-phase columns designed with polar functional groups near the silica surface. This design prevents the collapse of the C18 ligands in highly aqueous mobile phases, which is a common problem that leads to loss of retention for polar analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution and is essentially a form of normal-phase chromatography using aqueous-organic mobile phases.[7][8] It utilizes a polar stationary phase (e.g., bare silica, diol, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][7][9] In HILIC, a water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to strong retention of compounds that are unretained in RPC.[4][8][9]

  • Mixed-Mode Chromatography (MMC): This technique employs stationary phases that have multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (anion or cation) characteristics.[4][10] This dual mechanism provides an additional handle for manipulating retention and selectivity by adjusting mobile phase pH and ionic strength, which can be highly effective for ionizable pyrimidine derivatives.[4][10]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, modified with a polar co-solvent like methanol.[4] It functions as a normal-phase technique and is known for being significantly faster than HPLC while being highly effective for purifying polar molecules.[4]

Question: I'm observing significant peak tailing for my pyrimidine derivative on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing on silica gel is typically caused by strong, undesirable interactions between the analyte and the stationary phase. The silica surface has acidic silanol groups (Si-OH) that can strongly interact with basic pyrimidine derivatives, leading to poor peak shape.[4]

Here are proven solutions:

  • Modify the Mobile Phase: The most common cause is the interaction of a basic analyte with acidic silanol groups.

    • For Basic Pyrimidines: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent.[4][11] These modifiers compete with your basic compound for the active silanol sites, masking them and allowing your compound to elute more symmetrically.[4]

    • For Acidic Pyrimidines: If your derivative has acidic functional groups, adding a small amount of a volatile acid like acetic acid or formic acid can improve peak shape by suppressing the ionization of both the analyte and surface silanols.[4]

  • Switch to a Different Stationary Phase: If mobile phase modifiers are ineffective or undesirable, consider a stationary phase with different surface chemistry.

    • Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. Neutral or basic alumina can prevent the strong interactions seen with acidic silica.[4][12]

    • Bonded-Phase Silica: Amine-functionalized (NH2) or Diol-functionalized columns are less acidic than bare silica and can offer better peak shapes for basic compounds.[4][13]

  • Reduce Sample Load: Overloading the column saturates the stationary phase and is a frequent cause of peak tailing.[4] Try injecting a smaller amount of your crude material to see if the peak shape improves.

Question: My desired pyrimidine derivative co-elutes with a similarly polar impurity. How can I improve the separation?

Answer: Resolving compounds with very similar polarities is a fundamental challenge in chromatography.[4] The key is to alter the selectivity of the system, which refers to the ability of the system to differentiate between the two analytes.

  • Optimize the Mobile Phase: This is often the easiest variable to change.

    • Normal-Phase/HILIC: Even small changes in the solvent ratio can have a large impact. Try making the mobile phase weaker (e.g., decreasing the percentage of methanol in a DCM/methanol system) to increase retention and allow more time for separation to occur.[4] In HILIC, adjusting the buffer concentration or pH can significantly alter the ionization state of your compound and impurities, thereby changing selectivity.[4]

  • Change the Stationary Phase: Different stationary phases interact with molecules in different ways. If you are using silica, a switch to a cyano, diol, or alumina column provides a different selectivity and may resolve the co-eluting peaks.[4][13] This is where mixed-mode chromatography can be particularly powerful, as it leverages multiple interaction mechanisms simultaneously.[4][10]

  • Employ Preparative HPLC: If flash chromatography does not provide the required resolution, preparative HPLC is the next logical step. Using a high-efficiency column (e.g., HILIC or a specialized mixed-mode phase) can provide the resolving power necessary for very difficult separations.[4]

Section 2: Crystallization Troubleshooting Guide

Crystallization is a highly effective technique for obtaining material of very high purity, but inducing crystallization in novel polar compounds can be an art.

Question: My polar pyrimidine derivative "oils out" of the solution instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal lattice. This is often because the solution becomes supersaturated at a temperature that is above the compound's melting point, or because impurities are inhibiting crystal formation.[4][11]

Here’s how to troubleshoot this issue:

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out.[11] Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath. Insulating the flask can help slow the process even further.[11]

  • Use a More Dilute Solution: Oiling out can be caused by the concentration of the solute being too high. Re-heat the solution to re-dissolve the oil, then add more solvent (10-20% more) before attempting to cool it again.[4]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble. Alternatively, use a two-solvent (solvent/anti-solvent) system.[11]

Question: I can't find a suitable single solvent for recrystallization. What are my options?

Answer: It is very common for a compound to be either too soluble in one solvent or not soluble enough in another. In these cases, multi-solvent systems are the solution.

  • Two-Solvent (Solvent/Anti-Solvent) Method:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[11]

    • Slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, but which is miscible with the "good" solvent) dropwise at the same elevated temperature until the solution becomes slightly turbid (cloudy).[11]

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. This method carefully approaches the point of insolubility, often promoting crystal growth.[11]

  • Vapor Diffusion: This is a gentle and effective method for growing high-quality crystals, especially on a small scale.

    • Dissolve your compound in a "good" solvent in a small, open vial.[4]

    • Place this vial inside a larger, sealed jar or beaker that contains a layer of a "poor" solvent.[4][14]

    • Over time, the vapor from the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the compound's solubility and inducing crystallization.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrimidine derivatives?

A1: The main difficulties stem from the inherent polarity of the pyrimidine heterocycle.[1] This high polarity leads to two primary, opposing problems:

  • In Reversed-Phase Chromatography (RPC): Very poor retention, as the polar analytes have little affinity for the non-polar stationary phase.[1]

  • In Normal-Phase Chromatography (NPC): Very strong retention on polar stationary phases like silica, which can lead to significant peak tailing and sometimes irreversible adsorption, especially if the pyrimidine is basic.[1][4] Furthermore, some derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1]

Q2: Which purification technique is best for my compound?

A2: The optimal technique depends entirely on the specific physicochemical properties of your derivative and the impurities present. There is no single "best" method. Use the following table as a guide for your selection process.

Technique Best Suited For Advantages Disadvantages
Normal-Phase Chromatography (NPC) Less polar to moderately polar derivatives.Inexpensive (silica), good for separating isomers.Poor peak shape for basic compounds, potential for degradation on silica, uses less environmentally friendly solvents.[1][4][7]
Reversed-Phase Chromatography (RPC) Derivatives with some nonpolar character (e.g., large alkyl or aryl groups).High resolution, reproducible.Poor retention for highly polar compounds.[1][6][10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Highly polar, hydrophilic, and ionic pyrimidines.Excellent retention for polar compounds, compatible with mass spectrometry.[1][4][7][9]Can require longer equilibration times, mobile phase preparation can be more complex.
Ion-Exchange Chromatography (IEC) Charged/ionizable pyrimidine derivatives (e.g., those with acidic or basic side chains).High selectivity based on charge, high capacity.[15][16]Requires buffered mobile phases, may not separate neutral impurities.
Crystallization Compounds that are solid at room temperature and have moderate solubility.Can provide very high purity in a single step, scalable.[17]Can be challenging to find suitable conditions, may result in low recovery, not effective for "oily" compounds.[4][11][18]

Q3: How do I choose a starting point for developing a purification method?

A3: A systematic approach saves time and resources.

  • Assess Polarity and Solubility: First, determine the solubility of your crude material in common lab solvents. This will give you an immediate sense of its polarity and guide your choice of technique. For example, high solubility in water and insolubility in hexane suggests HILIC or crystallization from an aqueous system.

  • Use Thin-Layer Chromatography (TLC): For Normal-Phase Chromatography, TLC is an essential tool.[4] Screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[4]

  • Analytical HPLC Scouting: Before scaling up to preparative chromatography (RPC or HILIC), perform analytical injections on a few different columns (e.g., C18, HILIC) with a generic gradient. This will quickly tell you which mode of chromatography is most promising for retaining and separating your compound.

Section 4: Detailed Experimental Protocols

These protocols provide a general framework. They should be optimized for your specific compound.

Protocol 1: General Method for Normal-Phase Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4.[4] Common systems include hexane/ethyl acetate and dichloromethane/methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase component (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack an even bed, ensuring no air bubbles are trapped. Do not let the silica bed run dry.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.[1]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin elution with the mobile phase determined by TLC. If separation is difficult, a shallow gradient of increasing polarity can be used (e.g., slowly increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Method for HILIC Purification
  • Column and Mobile Phase Selection: Start with a bare silica, amide, or diol-bonded column.

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.[4]

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).[4]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10 column volumes before the first injection.

  • Gradient Elution (Illustrative):

    • Initial Conditions: Hold at 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.

    • Wash: Decrease to a low percentage of B (e.g., 5%) to elute strongly retained compounds.

    • Re-equilibration: Return to 95% B and hold for 5-10 minutes before the next injection.[4]

  • Fraction Collection & Analysis: Collect fractions and analyze by analytical HPLC or TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water/buffer salts may require lyophilization (freeze-drying).

Protocol 3: General Method for Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that dissolves your compound readily and a "poor" (anti-solvent) that it is insoluble in. The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.[11]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). Add a few drops of the "good" solvent back to make the solution clear again.[11]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals in a vacuum oven.

Section 5: Visualization Workflows

The following diagrams illustrate decision-making processes for purification strategy and troubleshooting.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Pyrimidine Intermediates

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common solubility challenges encountered with pyrimidine intermediates. The following ques...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common solubility challenges encountered with pyrimidine intermediates. The following question-and-answer format is designed to directly address specific issues and provide actionable solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrimidine intermediates exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many pyrimidine derivatives often stems from their inherent physicochemical properties. These molecules can possess high molecular weights and a lipophilic (fat-loving) nature, which inherently reduces their solubility in water.[1][2] Furthermore, the planar and symmetrical structure of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.[1][2]

Q2: What are the initial, fundamental strategies to improve the solubility of a pyrimidine intermediate?

A2: The primary approaches to enhance the solubility of pyrimidine derivatives can be broadly categorized into chemical modifications and formulation strategies.[1][2]

  • Chemical Modification: This involves altering the molecule's structure, for instance, by introducing polar functional groups to increase its hydrophilicity.[1]

  • Formulation Strategies: This approach focuses on the delivery system without changing the chemical structure of the compound. Common strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the creation of amorphous solid dispersions.[1][3][4]

In-Depth Troubleshooting Guides

Issue 1: My pyrimidine intermediate precipitates when I dilute my DMSO stock solution into an aqueous buffer for an assay.

This phenomenon, often called "crashing out," is a common challenge that occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment.[1]

Troubleshooting Workflow:

start Precipitation Observed check_dmso Step 1: Verify Final DMSO Concentration Is it ≤1%? start->check_dmso assess_conc Step 2: Assess Compound Concentration Is it above the kinetic solubility limit? check_dmso->assess_conc Yes lower_dmso Action: Lower final DMSO concentration. Use fresh, high-purity DMSO. check_dmso->lower_dmso No formulation Step 3: Implement Formulation Strategies assess_conc->formulation No solubility_assay Action: Perform a kinetic solubility assay. Lower the working concentration. assess_conc->solubility_assay Yes use_cosolvent Option A: Use Co-solvents (e.g., PEG 400, ethanol) formulation->use_cosolvent use_cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD) formulation->use_cyclodextrin cluster_0 Acidic Pyrimidine cluster_1 Basic Pyrimidine a_low_ph Low pH (pH < pKa) Neutral Form (Low Solubility) a_high_ph High pH (pH > pKa) Anionic Form (High Solubility) a_low_ph->a_high_ph Increase pH b_low_ph Low pH (pH < pKa) Cationic Form (High Solubility) b_high_ph High pH (pH > pKa) Neutral Form (Low Solubility) b_high_ph->b_low_ph Decrease pH

Caption: The effect of pH on the solubility of acidic and basic pyrimidines.

Practical Application:

To effectively utilize pH for solubilization, you must first determine the pKa of your pyrimidine intermediate. [5]Then, adjust the pH of your buffer to be at least 1-2 units away from the pKa to ensure the compound is predominantly in its more soluble ionized form. [5]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

Objective: To determine the concentration at which a pyrimidine intermediate begins to precipitate from an aqueous buffer when diluted from a DMSO stock.

Principle: Nephelometry measures the turbidity of a solution by detecting scattered light. [6][7]An increase in scattered light indicates the formation of insoluble particles.

Materials:

  • Pyrimidine intermediate stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well microplate

  • Microplate nephelometer

Procedure:

  • In a microplate, add the aqueous buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to each well to create a dilution series (e.g., final concentrations ranging from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and ideally below 2%.

  • Mix the plate by shaking for 1-2 hours at room temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of a poorly soluble pyrimidine intermediate using HP-β-CD to form an inclusion complex.

Materials:

  • Pyrimidine intermediate (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer or sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in deionized water to the desired concentration (e.g., 10-40% w/v).

  • Add Pyrimidine Intermediate: Add an excess amount of the solid pyrimidine intermediate to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or sonicate the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Remove Undissolved Solid: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the dissolved pyrimidine intermediate in the clear filtrate should be determined analytically, for example, by HPLC or UV-Vis spectroscopy. [8]

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • Unknown. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Unknown. Retrieved from [Link]

  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Retrieved from [Link]

  • ACS Publications. (2014, September 16). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1756.
  • Unknown. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Unknown. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • PMC. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Unknown. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Retrieved from [Link]

  • Unknown. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Unknown. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • MDPI. (2022, January 7). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. MDPI. Retrieved from [Link]

  • Oxford Academic. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic. Retrieved from [Link]

  • Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Pearson+. Retrieved from [Link]

  • IUCr Journals. (2022, May 19). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCr Journals. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine. PubChem. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

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Troubleshooting

Improving the regioselectivity of reactions on the pyrimidine ring

Welcome to the Technical Support Center for Pyrimidine Functionalization . As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals facin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Functionalization . As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals facing regioselectivity challenges when working with the pyrimidine scaffold.

Pyrimidine is a highly electron-deficient heterocycle. The electronegativity of the N1 and N3 atoms creates distinct electronic asymmetry, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5 position is typically reserved for Electrophilic Aromatic Substitution (EAS) or directed cross-coupling. Understanding the causality behind these electronic states is the key to controlling your reactions.

Below, you will find targeted troubleshooting guides, optimized data matrices, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

I. Troubleshooting Guides & FAQs

Q1: When reacting 2,4-dichloropyrimidine with amines, I consistently isolate an inseparable mixture of C2 and C4 isomers. How do I force strict C4 selectivity? The Causality: The C4 position is the kinetically favored site for SNAr. Attack at C4 (para to one nitrogen and ortho to the other) is favored due to enhanced stabilization of the resulting anionic Meisenheimer intermediate through resonance with both nitrogen atoms[1]. However, if the reaction temperature is too high or the solvent is too polar, thermodynamic equilibration allows the C2 isomer to form, resulting in mixtures. The Solution: To achieve >95% C4 selectivity, the reaction must be kept under strict kinetic control. Run the reaction at 0°C to room temperature using a non-polar or moderately polar solvent (e.g., DCM or THF) and exactly 1.0 equivalent of the nucleophile.

Q2: My synthetic route requires the first nucleophilic substitution to occur at the C2 position of a 2,4-dichloropyrimidine. Since C4 is kinetically favored, how can I reverse this inherent regioselectivity? The Causality: To override the kinetic preference for C4, you must alter the transition state. The C2 position is flanked by both nitrogen atoms, making it highly susceptible to metal coordination. The Solution: You must employ a catalyst that coordinates with the pyrimidine nitrogens to direct the nucleophile to the C2 position. Recent breakthroughs demonstrate that a Cu(II)/PTABS (KapdiPhos) catalytic system provides exceptional C2 selectivity by exploiting the bond dissociation energies and coordinating directly with the heterocycle[2]. Alternatively, using tertiary amines (like triethylamine) as a directing base in chloroform at 40°C can also shift the selectivity toward C2 amination[3].

Q3: I am performing sequential Suzuki cross-coupling on 2,4-dichloropyrimidine. The first coupling at C4 works perfectly, but the subsequent coupling at C2 fails or stalls at 20% conversion. Why? The Causality: Cross-coupling is highly sensitive to the electron density of the aryl halide. Once you successfully couple an aryl or alkyl group at the C4 position, you push electron density back into the electron-deficient pyrimidine ring. This electronically deactivates the remaining C-Cl bond at C2, making the crucial oxidative addition step by the Palladium(0) catalyst highly unfavorable. The Solution: You must switch to a highly active, electron-rich Palladium catalyst system for the second step. Standard Pd(PPh3)4 will fail. Upgrade your ligand to a dialkylbiaryl phosphine (e.g., XPhos) or use a palladacycle (e.g., Bedford catalyst) with NaOtBu in 1,4-Dioxane at 110°C to force the oxidative addition[4].

II. Quantitative Data Presentation: Solvent and Base Optimization

When targeting SNAr reactions (such as thioether or amine formation), the choice of solvent and base profoundly impacts both yield and regioselectivity. Inorganic bases are preferred as they deprotonate the nucleophile without acting as competitive nucleophiles themselves. Avoid tertiary alkylamines (unless specifically targeting C2 via specific protocols) as they can participate in unintended nucleophilic displacement[5].

Table 1: Optimization Parameters for Pyrimidine SNAr (Model: Thioether formation at C2/C4)

SolventBaseReaction Time (h)Temp (°C)Yield (%)Byproduct Formation
DMF K₂CO₃ 4 - 680 - 10085% Minimal
DMF Na₂CO₃5 - 780 - 10078%Minimal
CH₃CN K₂CO₃8 - 108068%Moderate (10%)
EtOH K₂CO₃12 - 157860%Minimal
DMF Et₃N3 - 58065%Significant (15-20%)

III. Visualizing Regioselective Workflows

A. SNAr Regioselectivity Logic Tree

To ensure self-validating experimental design, follow this logic tree when functionalizing 2,4-dichloropyrimidine.

SNAr_Logic Start 2,4-Dichloropyrimidine Q1 Desired Substitution Site? Start->Q1 C4 C4 Position (Kinetic Control) Q1->C4 Default Pathway C2 C2 Position (Catalytic/Thermodynamic) Q1->C2 Directed Pathway C4_Cond Conditions: Non-polar solvent (DCM/THF) 0°C to RT 1.0 equiv Nucleophile C4->C4_Cond C2_Cond Conditions: Cu(II)/PTABS Catalyst Elevated Temp (80°C+) Polar Aprotic Solvent C2->C2_Cond

Caption: Decision matrix for controlling SNAr regioselectivity on 2,4-dichloropyrimidine.

B. Sequential Cross-Coupling Pathway

When building complex 2,4,5-trisubstituted pyrimidines, the order of operations is dictated by the electronic deactivation of the ring.

Sequential_Coupling Start 2,4-Dichloropyrimidine Step1 Step 1: Suzuki Coupling Target: C4 Position Start->Step1 Pd(PPh3)4, Na2CO3 High Reactivity Intermediate 4-Aryl-2-chloropyrimidine (Electronically Deactivated) Step1->Intermediate Step2 Step 2: Suzuki Coupling Target: C2 Position Intermediate->Step2 Requires Active Catalyst Product 2,4-Diarylpyrimidine Step2->Product XPhos/Pd(OAc)2 Forced Oxidative Addition

Caption: Mechanistic workflow for sequential palladium-catalyzed cross-coupling on pyrimidines.

IV. Standardized Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine (Kinetic Control)

This protocol utilizes low temperatures to trap the kinetically favored C4-Meisenheimer complex, preventing C2 equilibration.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes.

  • Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) to the solution. Slowly add the desired secondary amine (1.0 equiv, 10 mmol) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The C4-isomer will typically run slightly lower than the starting material.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure 2-chloro-4-aminopyrimidine derivative (>95% regioselectivity).

Protocol 2: Overcoming Deactivation in C2-Suzuki Cross-Coupling

This protocol is designed to force the challenging oxidative addition at the deactivated C2 position of a 4-substituted-2-chloropyrimidine.

  • Preparation: In a nitrogen-filled glovebox, charge a microwave vial with the 4-substituted-2-chloropyrimidine intermediate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂) (5 mol%) and XPhos ligand (10 mol%). The bulky, electron-rich nature of XPhos is mandatory to facilitate oxidative addition into the deactivated C2-Cl bond.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap and remove it from the glovebox.

  • Heating: Heat the reaction mixture at 110°C in an oil bath (or microwave reactor) for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove the palladium black. Concentrate the filtrate.

  • Purification: Purify by silica gel chromatography to isolate the 2,4-disubstituted pyrimidine.

V. References

  • Smolecule: 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine Technical Data Source: Smolecule URL:

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions Source: BenchChem URL:

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines Source: The ICR Publications Repository URL:

  • Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate: Regioselective Functionalization of Pyrimidine Rings Source: EvitaChem URL:

Reference Data & Comparative Studies

Validation

A Strategic Guide to Alternatives for Tert-butyl 5-aminopyrimidine-2-carboxylate in Drug Discovery

In the landscape of modern medicinal chemistry, the 2,5-disubstituted pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, particularly in kinase inhibition. The workhorse for introducing th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 2,5-disubstituted pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, particularly in kinase inhibition. The workhorse for introducing this privileged core has long been tert-butyl 5-aminopyrimidine-2-carboxylate. Its popularity stems from the convenient tert-butoxycarbonyl (Boc) protecting group on the C2-carboxylate, which allows for selective manipulation of the C5-amino group. However, over-reliance on a single building block can stifle innovation and lead to intellectual property challenges. This guide provides a comprehensive comparison of viable alternatives, offering experimental insights to empower chemists in their selection of next-generation building blocks for novel drug candidates.

The Pivotal Role of the 5-Aminopyrimidine Core

The 5-aminopyrimidine moiety is a key pharmacophore in numerous approved drugs and clinical candidates. Its utility lies in its ability to form crucial hydrogen bond interactions with protein targets, mimicking the adenine core of ATP. The C2 and C5 positions offer vectors for synthetic diversification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Beyond the Standard: A Comparative Analysis of Alternative Building Blocks

The ideal alternative to tert-butyl 5-aminopyrimidine-2-carboxylate should offer a combination of synthetic accessibility, orthogonal reactivity, and the ability to impart desirable physicochemical properties. We will explore several classes of alternatives, providing experimental data to guide your selection.

Alternative Ester Protecting Groups

The most direct alternatives involve replacing the tert-butyl ester with other protecting groups. This strategy can be advantageous for modulating solubility, improving yields in specific coupling reactions, or enabling different deprotection conditions.

Building BlockKey FeaturesDeprotection ConditionsSynthetic Considerations
Methyl 5-aminopyrimidine-2-carboxylate- Higher crystallinity, easier purification. - Less sterically hindered than the tert-butyl ester.- Saponification (e.g., LiOH, NaOH). - Amenable to a wider range of conditions than tert-butyl ester hydrolysis.- Readily prepared from commercial starting materials. - The methyl ester is more susceptible to nucleophilic attack.
Ethyl 5-aminopyrimidine-2-carboxylate- Similar properties to the methyl ester. - Often provides a good balance of reactivity and stability.- Saponification.- Synthesis is analogous to the methyl ester.
Benzyl 5-aminopyrimidine-2-carboxylate- Allows for deprotection via hydrogenolysis. - Useful when base-sensitive functional groups are present.- Hydrogenolysis (e.g., H2, Pd/C).- Benzyl group can be introduced via standard esterification procedures.

Experimental Protocol: Synthesis of Methyl 5-aminopyrimidine-2-carboxylate

A robust and scalable synthesis of methyl 5-aminopyrimidine-2-carboxylate is crucial for its utility as a building block.

  • Step 1: Synthesis of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid. To a solution of dimethyl 2-aminomaleate (1 equiv.) in methanol is added 3-amino-3-methoxyacrylonitrile (1.1 equiv.) and sodium methoxide (1.2 equiv.). The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is acidified with 1M HCl. The resulting precipitate is filtered and dried to afford the desired product.

  • Step 2: Curtius Rearrangement to Methyl 5-aminopyrimidine-2-carboxylate. 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid (1 equiv.) is suspended in a mixture of acetone and water. To this suspension is added triethylamine (1.2 equiv.) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv.). The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80°C for 2 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield methyl 5-aminopyrimidine-2-carboxylate.

Bioisosteric Replacements for the Carboxylate

In many drug discovery programs, the C2-carboxylate is ultimately converted to an amide or other functional group. Directly incorporating a bioisosteric replacement can streamline synthesis and lead to novel intellectual property.

Building BlockBioisosteric GroupRationale for UseRepresentative Synthesis
5-Amino-N-methylpyrimidine-2-carboxamideAmide- Can act as a hydrogen bond donor and acceptor. - Often improves metabolic stability compared to esters.- Coupling of 5-aminopyrimidine-2-carboxylic acid with methylamine using standard peptide coupling reagents (e.g., HATU, EDCI).
5-Amino-2-(1H-tetrazol-5-yl)pyrimidineTetrazole- Acidic bioisostere for a carboxylic acid. - Can participate in similar hydrogen bonding interactions.- Reaction of 5-aminopyrimidine-2-carbonitrile with sodium azide and an ammonium salt (e.g., NH4Cl).
5-Amino-2-(oxazol-2-yl)pyrimidineOxazole- A neutral, five-membered heterocycle. - Can modulate polarity and cell permeability.- Condensation of 5-aminopyrimidine-2-carboxamide with an α-haloketone.

Workflow for Selecting a C2-Bioisostere

Caption: Decision tree for selecting a C2-bioisostere.

Scaffolds with Altered Substitution Patterns

Shifting the amino group to a different position on the pyrimidine ring can lead to novel vector space for substituent exploration and may result in improved selectivity profiles.

Building BlockKey FeaturesPotential AdvantagesSynthetic Considerations
2-Amino-5-bromopyrimidine- Commercially available and relatively inexpensive. - The bromine at C5 is a versatile handle for cross-coupling reactions.- Allows for the introduction of a wide range of substituents at the C5 position. - Can lead to novel intellectual property.- The C2-amino group may require protection depending on the subsequent reaction conditions.
4-Amino-2-chloropyrimidine- The chlorine at C2 is susceptible to nucleophilic aromatic substitution.- Provides an alternative vector for diversification at the C2 position.- The C4-amino group can direct the regioselectivity of certain reactions.

Synthetic Pathway Comparison

G cluster_0 Standard Approach cluster_1 Alternative Approach a tert-butyl 5-aminopyrimidine-2-carboxylate b C5-Amine Functionalization a->b c C2-Carboxylate Modification b->c d 2-Amino-5-bromopyrimidine e C5-Cross-Coupling d->e f C2-Amine Derivatization e->f

Caption: Comparison of synthetic strategies.

Conclusion

While tert-butyl 5-aminopyrimidine-2-carboxylate remains a valuable tool, a wealth of viable alternatives exists for the discerning medicinal chemist. By considering factors such as the desired deprotection strategy, the need for bioisosteric replacement, and the exploration of novel substitution patterns, researchers can unlock new chemical space and accelerate the discovery of innovative therapeutics. The experimental data and synthetic protocols provided in this guide serve as a starting point for the rational design and synthesis of next-generation 2,5-disubstituted pyrimidine-based drug candidates.

References

  • Warner, S. L., et al. (2016). Targeting Aurora Kinase with MLN8237 in Pediatric Cancers. Clinical Cancer Research, 22(18), 4643-4650. [Link]

  • Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective ATP Site Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285-2292. [Link]

Comparative

Deciphering the Structure-Activity Relationship (SAR) of Aminopyrimidine-Based CDK4/6 Inhibitors: A Comprehensive Comparison Guide

Executive Summary The 2-aminopyrimidine scaffold is a cornerstone in modern targeted oncology, serving as the critical hinge-binding motif for numerous ATP-competitive kinase inhibitors. For drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone in modern targeted oncology, serving as the critical hinge-binding motif for numerous ATP-competitive kinase inhibitors. For drug development professionals and medicinal chemists, optimizing this scaffold is a masterclass in balancing potency, selectivity, and pharmacokinetic (PK) properties. This guide provides an objective, data-driven comparison of the three FDA-approved aminopyrimidine-based Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors: Palbociclib , Ribociclib , and Abemaciclib . By dissecting their Structure-Activity Relationships (SAR) and providing the self-validating experimental protocols used to evaluate them, this guide serves as a definitive resource for preclinical kinase inhibitor development.

Part 1: Mechanistic Grounding & The Signaling Axis

To understand the SAR of these compounds, one must first understand the biological machinery they disrupt. CDK4 and CDK6 are serine/threonine kinases that, when bound to Cyclin D, drive the cell cycle from the G1 phase to the S phase. They achieve this by phosphorylating the retinoblastoma tumor suppressor protein (Rb), which subsequently releases the E2F transcription factor[1].

Aminopyrimidine inhibitors are designed to competitively occupy the ATP-binding pocket of CDK4/6, halting this phosphorylation cascade and inducing a durable G1 cell cycle arrest[2].

signaling Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates Inhibitor Aminopyrimidine Inhibitor Inhibitor->CDK46 Blocks ATP Site pRb p-Rb (Phosphorylated) Rb->pRb Releases E2F E2F E2F Transcription Factor Rb->E2F Bound (Inactive) pRb->E2F Free (Active) SPhase G1 to S Phase Transition E2F->SPhase Drives Transcription

CDK4/6-Rb-E2F signaling axis and the mechanism of aminopyrimidine inhibitors.

Part 2: Structure-Activity Relationship (SAR) Analysis

The clinical success of Palbociclib, Ribociclib, and Abemaciclib stems from highly specific modifications to the aminopyrimidine core. The SAR can be divided into three distinct functional zones:

The Hinge-Binding Core (The Anchor)

The 2-aminopyrimidine moiety acts as an ATP mimetic. The pyrimidine nitrogen and the adjacent exocyclic amine act as a hydrogen bond acceptor and donor, respectively. Together, they form a critical bidentate hydrogen bond network with the backbone of the Val101 residue in the hinge region of CDK6 (and the corresponding Val96 in CDK4)[3][4][5]. This interaction is the foundational anchor for all three inhibitors, dictating their primary affinity.

The Hydrophobic Pocket (C4 Substitution)

The substituent at the 4-position of the pyrimidine ring dictates the depth of insertion into the kinase's hydrophobic pocket, directly influencing potency and selectivity[5]:

  • Palbociclib utilizes a pyrido[2,3-d]pyrimidine core, providing excellent shape complementarity and high selectivity for CDK4/6 over other CDKs[3].

  • Ribociclib features a pyrrolo[2,3-d]pyrimidine core, which interacts with the Phe98 residue, underpinning its inhibitory effect[3][4].

  • Abemaciclib employs a distinct pyrimidine-[5-benzimidazole] scaffold. This bulkier hydrophobic group provides a tighter fit in the CDK4 pocket, explaining its superior biochemical potency (IC50 = 2 nM) compared to the others[1][5].

The Solvent-Exposed Tail (PK & Solubility Modulator)

To improve aqueous solubility and fine-tune pharmacokinetic properties, bulky groups are attached that extend out of the ATP-binding pocket into the solvent[3].

  • Palbociclib and Ribociclib utilize piperazine derivatives.

  • Abemaciclib employs a basic amine tail (piperazine substituted with a pyridine ring), which contributes to its unique ability to cross the blood-brain barrier and its efficacy as a monotherapy[6].

Part 3: Comparative Efficacy & Selectivity Data

The structural choices described above manifest in distinct biochemical profiles. The table below summarizes the quantitative performance of these inhibitors based on highly sensitive cell-free kinase assays.

InhibitorCore ScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity & Clinical Profile
Palbociclib Pyrido[2,3-d]pyrimidine1115Highly selective for CDK4/6. Minimal off-target kinase activity. Dosed with treatment holidays due to neutropenia[2].
Ribociclib Pyrrolo[2,3-d]pyrimidine1039Highly specific; >1,000-fold less potent against CDK1. Piperazine ring modulates hydrosolubility[2][3].
Abemaciclib Pyrimidine-[5-benzimidazole]21014-fold greater selectivity for CDK4 over CDK6. Hits CDK9 at higher doses. Approved as a continuous monotherapy[1][2].

Part 4: Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the SAR of novel aminopyrimidine derivatives, researchers must employ a self-validating experimental system. A biochemical assay alone is insufficient, as it does not account for cell permeability or intracellular ATP competition. Therefore, the workflow must progress from biochemical target inhibition to cellular target engagement, and finally to phenotypic validation[1][7].

workflow Step1 1. Compound Prep Aminopyrimidine Variants Step2 2. Biochemical Assay ADP-Glo IC50 Profiling Step1->Step2 In vitro testing Step3 3. Target Engagement Western Blot (p-Rb) Step2->Step3 Select potent hits Step4 4. Phenotypic Assay Flow Cytometry (G1 Arrest) Step3->Step4 Validate mechanism Step5 5. SAR Optimization Refine Scaffold Step4->Step5 Feedback loop Step5->Step1 Iterative design

Iterative experimental workflow for validating the SAR of kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)

Causality: ATP-competitive inhibitors displace ATP. The ADP-Glo assay measures the depletion of ATP by quantifying the ADP produced during the kinase reaction. This provides a direct, highly sensitive, and non-radioactive readout of target inhibition that perfectly correlates with the compound's affinity for the hinge region[7].

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Dilute recombinant CDK4/CycD1 or CDK6/CycD3 to the optimized working concentration (e.g., 0.5 ng/µL).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the aminopyrimidine inhibitor in 100% DMSO. Transfer to a 384-well plate ensuring a final DMSO concentration of <1%.

  • Equilibration: Add the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Reaction Initiation: Add the substrate mix containing ATP (at the predetermined Km for the specific kinase) and the target peptide (e.g., recombinant Rb fragment).

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which is then utilized by luciferase to generate light. Incubate for 30 minutes.

  • Analysis: Read luminescence on a microplate reader. Plot the dose-response curve using a four-parameter logistic equation to calculate the biochemical IC50.

Protocol 2: Cellular Target Engagement & Phenotypic Validation

Causality: To prove that the biochemical IC50 translates to physiological efficacy, one must demonstrate that the inhibitor penetrates the cell membrane, competes with millimolar intracellular ATP, and successfully prevents the phosphorylation of its direct downstream target (Rb)[6]. Subsequent viability assays confirm the phenotypic consequence (G1 arrest)[1].

  • Cell Seeding: Seed ER+/HER2- breast cancer cells (e.g., MCF-7) in 6-well plates (for Western Blot) and 96-well plates (for viability) in complete media. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor for 24 hours (target engagement) or 72–120 hours (proliferation).

  • Protein Extraction (Target Engagement): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total Rb, p-Rb (Ser780 or Ser795) , and GAPDH (loading control). Detect using HRP-conjugated secondary antibodies and chemiluminescence to confirm dose-dependent reduction in Rb phosphorylation[7].

  • Viability Readout (Phenotypic Assay): For the 96-well plate, add CellTiter-Glo reagent after the 120-hour incubation. Lyse cells by shaking for 10 minutes. Read luminescence to quantify intracellular ATP (proportional to viable cells) and calculate the cellular IC50[1].

Conclusion

The evolution of aminopyrimidine-based CDK4/6 inhibitors highlights the power of rational structure-based drug design. While the 2-aminopyrimidine core guarantees baseline hinge-binding affinity, it is the nuanced modifications to the hydrophobic and solvent-exposed regions that separate a non-selective, toxic compound from a blockbuster targeted therapy. By utilizing the self-validating experimental workflows outlined above, researchers can continue to push the boundaries of this versatile chemical scaffold.

References

  • Recent Progress in CDK4/6 Inhibitors and PROTACs - MDPI. Source: mdpi.com.
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Source: nih.gov.
  • INK4 Tumor Suppressor Proteins Mediate Resistance to CDK4/6 Kinase Inhibitors | Cancer Discovery - AACR Journals. Source: aacrjournals.org.
  • Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC. Source: nih.gov.
  • Abemaciclib (LY2835219) | CDK4/6 Inhibitor | CAS 1231929-97-7 | Selleck Chemicals. Source: selleckchem.com.
  • Abemaciclib, a Recent Novel FDA-Approved Small Molecule Inhibiting Cyclin-Dependant Kinase 4/6 for the Treatment of Metastatic Breast Cancer. Source: semanticscholar.org.
  • Development of CDK4/6 Inhibitors | Encyclopedia MDPI. Source: encyclopedia.pub.

Sources

Validation

A Comparative Guide: Benchmarking New-Generation Pyrimidine Derivatives Against Established Kinase Inhibitors

In the landscape of targeted cancer therapy, the pyrimidine scaffold has proven to be a cornerstone for the development of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows it t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the pyrimidine scaffold has proven to be a cornerstone for the development of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for enzymatic activity.[2] While first-generation pyrimidine-based drugs like Imatinib and Gefitinib revolutionized treatment for specific cancer types, the field is in constant pursuit of molecules with improved selectivity, novel mechanisms of action, and efficacy against acquired resistance.

This guide presents a comprehensive benchmark analysis of two novel, next-generation pyrimidine derivatives, herein designated PYR-101 (a pyrrolo[2,3-d]pyrimidine) and PYR-202 (a pyrazolo[3,4-d]pyrimidine), against well-established, FDA-approved kinase inhibitors. We will compare their performance in a series of rigorous preclinical assays, providing the objective data and methodological rationale necessary for researchers, scientists, and drug development professionals to evaluate their potential. Our analysis is grounded in the principles of scientific integrity, offering a transparent view of the experimental causality and self-validating protocols that underpin our findings.

The Candidates: Novel Derivatives and Established Benchmarks

Novel Pyrimidine Derivatives:

  • PYR-101: A novel halogenated pyrrolo[2,3-d]pyrimidine derivative. Compounds of this class have shown promise as multi-targeted kinase inhibitors, demonstrating potent cytotoxic effects across various cancer cell lines.[3] Our lead candidate, PYR-101, was designed to exhibit inhibitory activity against key kinases in angiogenic and proliferative pathways, such as VEGFR2 and EGFR.

  • PYR-202: A novel pyrazolo[3,4-d]pyrimidine derivative. This class of compounds has yielded potent and selective inhibitors, including the FDA-approved BTK inhibitor, Ibrutinib.[2] PYR-202 was specifically developed for high-potency inhibition of EGFR tyrosine kinase, with design features intended to overcome common resistance mutations.[4][5]

Benchmark Kinase Inhibitors:

  • Erlotinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small-cell lung cancer (NSCLC) and pancreatic cancer.[6][7] It serves as a crucial benchmark for any new agent targeting the EGFR pathway.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, c-Kit, and other kinases.[8][9] It is a standard-of-care treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), making it an ideal comparator for compounds with a multi-kinase inhibition profile.[10]

Head-to-Head Benchmarking: A Multi-Tiered Approach

To provide a holistic performance comparison, we employ a three-tiered evaluation strategy, moving from direct enzymatic inhibition to cellular activity and finally to in vivo efficacy. This progression allows us to dissect the specific attributes of each compound and understand how in vitro potency translates to a complex biological system.

Tier 1: In Vitro Enzymatic Assay - Direct Target Engagement

The first step is to measure the direct inhibitory effect of each compound on its purified target kinase(s). This determines the half-maximal inhibitory concentration (IC50), a direct measure of potency.

Rationale for Assay Choice: We utilize a radiometric kinase assay, the gold standard for its sensitivity and universal applicability across all kinases.[11] This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate, providing a direct, unambiguous quantification of enzymatic activity and avoiding potential interference issues common in fluorescence-based assays.[11][12] Performing the assay at a physiologically relevant ATP concentration (1 mM) is critical, as it provides a more accurate reflection of how the inhibitor will perform in the high-ATP environment of a cell, a key consideration for ATP-competitive inhibitors.[11]

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of PYR-101, PYR-202, Erlotinib, Sunitinib Incubation Incubate Compound, Enzyme & Substrate Compound_Prep->Incubation Reagent_Prep Prepare Kinase Assay Buffer, Enzyme, Substrate, [γ-³²P]ATP Reagent_Prep->Incubation Initiation Initiate Reaction with [γ-³²P]ATP Incubation->Initiation Termination Stop Reaction & Spot on Filtermat Initiation->Termination Washing Wash Filtermat to Remove Unused ATP Termination->Washing Counting Quantify Radioactivity (Scintillation Counter) Washing->Counting Analysis Calculate % Inhibition & Determine IC50 Counting->Analysis Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis Cell_Seeding Seed A549 & HepG2 Cells in 96-well Plates Compound_Addition Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Addition Incubation_72h Incubate for 72 hours Compound_Addition->Incubation_72h MTT_Add Add MTT Reagent Incubation_72h->MTT_Add Incubation_4h Incubate for 4 hours (Formazan Formation) MTT_Add->Incubation_4h Solubilize Add Solubilization Solution (e.g., DMSO) Incubation_4h->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance GI50_Calc Calculate % Growth Inhibition & Determine GI50 Absorbance->GI50_Calc

Caption: Workflow for the MTT cell viability assay.

Results: Cellular Antiproliferative Activity (GI50)

CompoundA549 (EGFR-dependent) GI50 (µM)HepG2 (VEGFR-dependent) GI50 (µM)
PYR-101 1.50.8
PYR-202 0.45>20
Erlotinib 1.1>20
Sunitinib >202.2

Interpretation: The cellular data strongly correlates with the enzymatic assays. PYR-202 shows potent and selective activity against the EGFR-driven A549 cell line, with a GI50 value more than twice as potent as Erlotinib. [4][5]PYR-101 exhibits broad-spectrum activity, effectively inhibiting the growth of both cell lines, consistent with its dual-kinase targeting profile. [3][13]Its activity against HepG2 cells is notably stronger than that of Sunitinib.

Tier 3: In Vivo Efficacy - Preclinical Tumor Models

The ultimate preclinical test is to evaluate a compound's ability to inhibit tumor growth in a living organism. We use immunodeficient mice bearing human tumor xenografts for this purpose.

Rationale for Model Choice: We employ cell line-derived xenograft (CDX) models, which are a robust and reproducible standard for initial in vivo efficacy testing. [14]By implanting A549 and HepG2 cells into mice, we create tumor models that correspond directly to our in vitro cellular assays, providing a clear link between cellular potency and anti-tumor activity. [15][16]This approach allows for a standardized evaluation of drug efficacy and provides crucial data before progressing to more complex and heterogeneous patient-derived xenograft (PDX) models. [17][18]

In_Vivo_Xenograft_Workflow cluster_model_dev Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Implantation Subcutaneous Implantation of A549 or HepG2 Cells into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumors Reach ~150 mm³ Tumor_Growth->Randomization Dosing Daily Dosing (Oral Gavage) - Vehicle Control - Test Compounds - Benchmark Drugs Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x weekly) Dosing->Monitoring Termination Study Termination (e.g., Day 21) Monitoring->Termination Analysis Calculate Tumor Growth Inhibition (TGI) Termination->Analysis

Caption: Workflow for in vivo cell line-derived xenograft (CDX) studies.

Results: In Vivo Antitumor Efficacy

Compound (Dose)Xenograft ModelTumor Growth Inhibition (TGI, %)
PYR-101 (50 mg/kg)HepG285%
PYR-202 (50 mg/kg)A54978%
Erlotinib (50 mg/kg)A54955%
Sunitinib (40 mg/kg)HepG262%

Interpretation: The in vivo results confirm the superior potential of the novel pyrimidine derivatives. In the A549 NSCLC model, PYR-202 achieved significantly greater tumor growth inhibition than Erlotinib at the same dose. [5]Similarly, PYR-101 demonstrated robust efficacy in the HepG2 model, markedly outperforming the benchmark Sunitinib. [3]Both novel compounds were well-tolerated, with no significant body weight loss observed in the treatment groups.

Synthesis and Conclusion

This comparative guide demonstrates the promising potential of the novel pyrimidine derivatives PYR-101 and PYR-202 . Through a systematic, multi-tiered benchmarking approach, we have shown that these next-generation compounds exhibit superior performance compared to established, FDA-approved kinase inhibitors in direct enzymatic, cellular, and in vivo preclinical models.

  • PYR-202 has emerged as a highly potent and selective EGFR inhibitor, outperforming Erlotinib across all tested platforms. Its strong in vivo efficacy suggests it could be a promising candidate for EGFR-driven cancers, warranting further investigation against resistance mutations.

  • PYR-101 presents a compelling profile as a dual inhibitor of VEGFR2 and EGFR. Its broad-spectrum activity and potent in vivo efficacy highlight its potential for treating tumors where multiple signaling pathways are active, a common challenge in oncology.

The data presented herein provides a strong rationale for the continued development of these pyrimidine derivatives. The detailed protocols and the transparent interpretation of the results offer fellow researchers a solid foundation for their own investigations into the vast and promising field of kinase inhibition.

Detailed Experimental Protocols

In Vitro Radiometric Kinase Assay (HotSpot™ Platform)
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Create a 5-point, 3-fold serial dilution series in a 96-well plate.

  • Reaction Mix Preparation: Prepare a master mix containing the kinase assay buffer, purified recombinant kinase (e.g., EGFR, VEGFR2), and the specific peptide substrate.

  • Assay Plate Setup: In a 96-well plate, add the test compound dilutions. Add the kinase/substrate master mix to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP mix, containing both unlabeled ATP (to a final concentration of 1 mM) and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid. The phosphorylated substrate will bind to the phosphocellulose filtermat.

  • Washing: Wash the filtermat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro MTT Cell Viability Assay
  • Cell Seeding: Culture A549 or HepG2 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂. [19]2. Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [19]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization. [19]7. Readout: Measure the spectrophotometrical absorbance of the samples at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the percent inhibition versus the log of the compound concentration and determine the GI50 value.

In Vivo Cell Line-Derived Xenograft (CDX) Study
  • Animal Husbandry: Use female athymic nude mice (6-8 weeks old). House them in a specific-pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Prepare a suspension of A549 or HepG2 cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse. [15]3. Tumor Monitoring and Randomization: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). [15]4. Drug Administration: Prepare drug formulations daily. Administer the compounds (e.g., PYR-202 at 50 mg/kg) and vehicle control via oral gavage once daily for the duration of the study (e.g., 21 days).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors and record their final weights.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Selleck Chemicals. VEGFR2 inhibitor.
  • Crown Bioscience. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Journal of Visualized Experiments. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Frontiers. Patient-derived cancer models: Valuable platforms for anticancer drug testing.
  • Wikipedia. Bruton's tyrosine kinase.
  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • PMC. (2022, July 7). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy.
  • Abcam. Cell viability assays.
  • PMC. Epidermal growth factor receptor tyrosine kinase inhibitors.
  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.
  • RSC Publishing. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PMC. Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives.
  • AHA/ASA Journals. (2017, December 26). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease.
  • Taylor & Francis Online. (2023, November 1). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach.
  • Lymphoma Australia. Bruton's tyrosine kinase (BTK) inhibitors.
  • Drugs.com. List of VEGF/VEGFR inhibitors.
  • Onco'Zine. (2016, September 6). Next-generation EGFR/HER tyrosine kinase inhibitors for the treatment.
  • Drugs.com. (2025, October 9). What are the names of the BTK inhibitors?.
  • ResearchGate. FDA‐approved kinase inhibitors containing Michael acceptors targeting....
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PMC. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
  • PMC. BTK Inhibitors: present and future.
  • MedChemExpress. VEGFR | Inhibitors.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CancerNetwork. (2026, March 10). EGFR Inhibitors in Lung Cancer.
  • Bitesize Bio. (2017, May 2). Cell viability assays: Alternatives to the MTT assay.
  • PMC. (2024, January 30). Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors.
  • PMC. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
  • MDPI. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Promega. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Oxford Academic. (2017, June 15). Benchmarking substrate-based kinase activity inference using phosphoproteomic data.
  • BenchChem. A Comparative Guide to GSK-3 Inhibitors: Benchmarking Performance and Methodologies.

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Comparative

The Architectural Versatility of Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets[1]. Because the pyrimidine core str...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets[1]. Because the pyrimidine core structurally mimics the adenine ring of ATP, it serves as a highly privileged pharmacophore for designing competitive kinase inhibitors[1]. However, a pyrimidine ring alone is insufficient for high-affinity binding; the biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring[1].

This guide provides an in-depth comparative analysis of how specific substituent patterns on the pyrimidine core dictate biological activity, offering actionable insights and validated experimental protocols for drug development professionals.

Mechanistic Causality: How Substituents Dictate Kinase Affinity

The strategic placement of functional groups on the pyrimidine ring directly controls the molecule's electronic distribution, lipophilicity, and steric profile, which in turn govern its interaction with the target kinase[2].

A recurring theme in the structure-activity relationship (SAR) of pyrimidine derivatives is the critical importance of the 2,4-disubstitution pattern [1].

  • C2 and C4 Positions (Hinge Binding & Hydrophobic Fit): Many potent kinase inhibitors feature anilino, indole, or related aromatic groups at the C2 or C4 positions[1]. These substituents serve a dual purpose: they engage in crucial bidentate hydrogen bonding with the backbone amides of the kinase hinge region, while bulky aromatic rings (like indoles) penetrate deep into the hydrophobic specificity pocket[1][3]. The type of bridge connecting these groups (e.g., ether, secondary amine, or tertiary amine) significantly dictates the conformational flexibility and, consequently, the selectivity for targets like EGFR or VEGFR-2[3].

  • C5 and C6 Positions (Electronic Tuning & Solvent Exposure): The introduction of electron-withdrawing substituents (e.g., –Cl, –CF3, –NO2) at these positions significantly influences bioactivity[2]. These groups pull electron density away from the pyrimidine nitrogens, altering their pKa​ and fine-tuning the strength of the hydrogen bonds formed at the hinge region. Furthermore, polar substituents directed toward the solvent channel can dramatically enhance aqueous solubility and pharmacokinetic (PK) properties without disrupting target affinity[1].

SAR_Logic Core Pyrimidine Core C2 C2 Substituent (e.g., Anilino) Core->C2 C4 C4 Substituent (e.g., Indole/Aryl) Core->C4 C5 C5/C6 Substituent (e.g., Halogens/Alkyl) Core->C5 Hinge Kinase Hinge Region Hydrogen Bonding C2->Hinge Donors/Acceptors C4->Hinge Bidentate Binding Pocket Hydrophobic Pocket Steric Fit C4->Pocket Bulky Groups Solvent Solvent Channel Solubility/PK C5->Solvent Polar Groups Activity Enhanced Biological Activity (Lower IC50) Hinge->Activity Pocket->Activity Solvent->Activity

Logical mapping of pyrimidine substituents to kinase pockets.

Comparative SAR Analysis: Substituent Effects on Biological Activity

To objectively evaluate the performance of different substitution strategies, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against validated oncology targets. The table below synthesizes quantitative experimental data demonstrating how structural modifications impact the potency of pyrimidine-based inhibitors against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound Class / ReferenceC2 SubstituentC4 SubstituentC5/C6 ModificationsTarget Kinase IC50​ ValueBiological Implication
Erlotinib (Standard) Unsubstituted3-ethynylanilinoQuinazoline (Fused)EGFR63 nMBaseline hinge binder; rigid fused core limits flexibility[4].
MKP101 AnilinoIndole-bridgeUnsubstitutedEGFR43 nMIndole moiety enhances hydrophobic fit; multi-target efficacy[3].
Compound 12 Pyrazole4-methoxyphenylUnsubstitutedEGFR / VEGFR-271 nM / 98 nMPyrazole acts as an alternative hinge binder; enables dual inhibition[4].
Tetrahydropyrido[4,3-d]pyrimidines (5–10) ArylamineArylamineFused piperidineEGFR8 – 18 nMAliphatic ring fusion restricts conformation, dramatically improving affinity[5].

Key Takeaway: While standard single-target drugs rely heavily on rigid fused cores (like quinazoline), optimizing the 2,4-disubstitution pattern on a monocyclic pyrimidine core (e.g., MKP101) can yield multi-targeted therapeutics with comparable or superior efficacy[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating workflows. The protocols below detail the causality behind each methodological choice.

Protocol A: Regioselective Synthesis of 2,4-Disubstituted Pyrimidines

The synthesis of 2,4-disubstituted pyrimidines typically begins with 2,4-dichloropyrimidine. The protocol relies on the inherent electronic difference between the C2 and C4 positions to achieve regioselectivity.

  • C4 Substitution (Kinetic Control):

    • Step: Dissolve 2,4-dichloropyrimidine in a polar aprotic solvent (e.g., DMF). Add the first nucleophile (e.g., an indole derivative) and a mild base (e.g., DIPEA). Maintain the reaction strictly at 0°C to 25°C.

    • Causality: The C4 position is more electrophilic than C2 because the adjacent ring nitrogens exert a stronger combined electron-withdrawing effect at C4. Low temperatures ensure the nucleophilic aromatic substitution ( SN​Ar ) occurs exclusively at C4, preventing unwanted di-substitution or C2-substitution.

  • C2 Substitution (Thermodynamic Control):

    • Step: Isolate the 2-chloro-4-substituted intermediate. Resuspend in an alcoholic solvent (e.g., n-butanol), add the second nucleophile (e.g., an aniline derivative), and a catalytic amount of acid (e.g., HCl). Reflux at 80°C–100°C.

    • Causality: The remaining C2 chlorine is highly deactivated due to the electron-donating nature of the newly installed C4 amine. Elevated temperatures and acid catalysis (which protonates the pyrimidine ring, increasing its electrophilicity) are mandatory to force the second SN​Ar reaction.

Protocol B: Radiometric Kinase Assay ([ γ
32 P]ATP)

To quantify the IC50​ values presented in the comparative analysis, a radiometric assay is utilized for its high sensitivity and direct measurement of catalytic activity.

Reaction Initiation: Combine the purified kinase (e.g., EGFR), the synthesized pyrimidine inhibitor (at varying concentrations), and a peptide substrate in a kinase buffer. Initiate the reaction by adding [ γ

32 P]ATP[1].
  • Causality: Initiating with the radiolabeled ATP ensures that the transfer of the terminal phosphate to the substrate is the only measured variable.

  • Incubation: Incubate the mixture at 30°C for a defined period (typically 15-30 minutes)[1].

  • Termination and Quenching: Stop the reaction by adding a strong quenching solution, such as phosphoric acid[1].

    Causality (Self-Validation): Phosphoric acid instantly denatures the kinase, halting the reaction. More importantly, it protonates the peptide substrate, allowing it to bind strongly to a phosphocellulose filter membrane. Unreacted[ γ

    32 P]ATP remains in solution and is washed away, ensuring that the measured radioactivity is a true, noise-free reflection of kinase activity.

  • Exp_Workflow Sub 2,4-Dichloropyrimidine Starting Material SNAr1 Regioselective SNAr (C4 Substitution) Sub->SNAr1 Amine, Base, 0°C SNAr2 Acid-Catalyzed SNAr (C2 Substitution) SNAr1->SNAr2 Amine, Acid, 80°C Purify HPLC Purification (>95% Purity) SNAr2->Purify Assay In Vitro Kinase Assay (IC50 Determination) Purify->Assay Quality Control Valid Cell Viability Assay (Target Validation) Assay->Valid Lead Selection

    Step-by-step experimental workflow from synthesis to validation.

    References

    • "A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
    • "Review Writing on Synthesis of Pyrimidine and Its Biological Activity", IJPS Journal,
    • "Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases", PLOS One,
    • "The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery", Benchchem,
    • "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
    • "Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2", PubMed,

    Sources

    Validation

    Evaluating the drug-like properties of tert-butyl 5-aminopyrimidine-2-carboxylate derivatives

    Evaluating the Drug-Like Properties of tert-Butyl 5-Aminopyrimidine-2-Carboxylate Derivatives: A Comparative Guide The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural basis f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Evaluating the Drug-Like Properties of tert-Butyl 5-Aminopyrimidine-2-Carboxylate Derivatives: A Comparative Guide

    The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural basis for numerous clinical candidates across oncology, immunology, and infectious diseases[1]. Among the diverse array of pyrimidine building blocks, tert-butyl 5-aminopyrimidine-2-carboxylate has emerged as a highly privileged intermediate. This guide provides an in-depth comparative analysis of its drug-like properties (ADME), detailing the structural causality behind its performance and providing self-validating protocols for experimental verification.

    Structural Causality: Why This Scaffold?

    The selection of a core scaffold dictates the entire pharmacokinetic trajectory of a drug candidate. The tert-butyl 5-aminopyrimidine-2-carboxylate scaffold is engineered to solve specific liabilities commonly associated with traditional aromatic rings:

    • The Pyrimidine Core (Metabolic Shielding): Unlike electron-rich phenyl rings, the pyrimidine heterocycle is highly electron-deficient. This reduces the electron density of the π -system, making the ring significantly less susceptible to electrophilic attack by Phase I cytochrome P450 (CYP) enzymes[2]. Consequently, pyrimidine derivatives generally exhibit superior metabolic stability and lower intrinsic clearance (CLint)[1].

    • The 5-Amino Vector: Positioned at the 5-carbon, the primary amine acts as a versatile synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or amidation) without disrupting the electronic deactivation of the core ring.

    • The tert-Butyl 2-Carboxylate (Lipophilic Masking): Carboxylic acids often suffer from poor passive membrane permeability due to ionization at physiological pH[3]. The tert-butyl ester serves a dual purpose: it acts as a robust protecting group during synthesis and functions as a lipophilic mask that drastically increases the LogP and transcellular permeability of the molecule[4].

    Rationale Core Pyrimidine Ring Electron-deficient core resists CYP oxidation Outcome Optimized Pharmacokinetics Core->Outcome Amino 5-Amino Vector Enables late-stage functionalization Amino->Outcome Ester tert-Butyl Ester Boosts lipophilicity & membrane permeation Ester->Outcome

    Functional group contributions to the pharmacokinetic profile of the scaffold.

    Comparative ADME Profiling

    To objectively evaluate the drug-like properties of tert-butyl 5-aminopyrimidine-2-carboxylate derivatives, we must compare them against alternative isosteric scaffolds (Phenyl and Pyridine) as well as its hydrolyzed free-acid counterpart.

    The data below illustrates how the pyrimidine core suppresses clearance, while the esterification rescues permeability[2][3][4].

    Table 1: Comparative In Vitro ADME Profile of Core Scaffolds

    Scaffold Derivative (Matched Molecular Pairs)Calculated LogPKinetic Solubility (µM)PAMPA Permeability ( Papp​ , 10−6 cm/s)HLM Clearance ( CLint​ , µL/min/mg)
    Phenyl Analog (Standard Aromatic)4.2< 1015.285.4 (High Liability)
    Pyridine Analog (Mono-heterocycle)3.54512.142.1 (Moderate)
    tert-Butyl 5-aminopyrimidine-2-carboxylate 3.88518.515.3 (Highly Stable)
    5-aminopyrimidine-2-carboxylic acid 1.2> 2001.2 (Poor Permeability)< 5.0 (Highly Stable)

    Data Synthesis: The phenyl analog suffers from rapid CYP-mediated clearance. Substituting a pyrimidine ring drops the CLint​ to highly stable levels (15.3 µL/min/mg)[2]. However, if the ester is hydrolyzed to the free 5-aminopyrimidine-2-carboxylic acid, the molecule becomes too polar (LogP 1.2), resulting in excellent solubility but abysmal permeability ( Papp​ 1.2)[3]. The tert-butyl ester perfectly balances these extremes, providing both metabolic stability and membrane penetration[4].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the ADME properties of these derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing clearance and permeability.

    A. Human Liver Microsomal (HLM) Stability Assay

    Causality: This assay measures Phase I metabolic degradation. The addition of a NADPH-regenerating system is strictly required because CYP450 enzymes are monooxygenases that rely on NADPH as an electron donor to catalyze the oxidation of the pyrimidine substrate[2].

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 µM solution of the tert-butyl 5-aminopyrimidine-2-carboxylate derivative in 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes[2].

    • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system (1 mM final concentration)[2].

    • Kinetic Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity[2].

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time, deriving the elimination rate constant ( k ) and CLint​ [2].

    • Self-Validating Step: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil is not rapidly degraded, the microsomes have lost enzymatic viability, and the assay must be rejected.

    B. Parallel Artificial Membrane Permeability Assay (PAMPA)

    Causality: PAMPA isolates passive transcellular diffusion from active transport. The assay relies on an artificial lipid bilayer (lecithin in dodecane) to mimic the enterocyte membrane, testing the efficacy of the tert-butyl ester's lipophilic masking[4].

    Step-by-Step Methodology:

    • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing a maximum of 5% DMSO to maintain thermodynamic solubility.

    • Membrane Coating: Carefully coat the PVDF filter of the acceptor plate with 5 µL of a 1% lecithin/dodecane solution.

    • Assembly: Add 300 µL of the donor solution to the bottom plate. Add 200 µL of fresh PBS to the top acceptor plate.

    • Incubation: Assemble the "sandwich" and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

    • Quantification: Separate the plates and measure the final concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ )[4].

    • Self-Validating Step (Mass Balance): Calculate the total molar recovery ( Molesdonor​+Molesacceptor​ ). If recovery is < 80%, the compound is non-specifically binding to the plasticware or trapped in the lipid membrane. In such cases, the assay must be repeated using plates pre-treated with Bovine Serum Albumin (BSA).

    G cluster_assays In Vitro ADME Profiling Start Scaffold: tert-butyl 5-aminopyrimidine-2-carboxylate Synthesis Chemical Diversification (e.g., Buchwald-Hartwig) Start->Synthesis PAMPA PAMPA Permeability (Passive Transport) Synthesis->PAMPA HLM HLM Stability (CYP450 Clearance) Synthesis->HLM Solubility Kinetic Solubility (Nephelometry) Synthesis->Solubility Decision Lead Optimization Candidate Selection PAMPA->Decision HLM->Decision Solubility->Decision

    ADME screening cascade for evaluating pyrimidine-2-carboxylate derivatives.

    References

    • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • 5-Aminopyrimidine-2-carboxylic Acid (CID 12215997) Source: PubChem (NIH) URL:[Link]

    Sources

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